3-Chloro-1,2-benzisothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344599 | |
| Record name | 3-Chloro-1,2-benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7716-66-7 | |
| Record name | 3-Chloro-1,2-benzisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,2-benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-1,2-benzisothiazole mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3-Chloro-1,2-benzisothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a biocide owing to its antimicrobial and antifungal properties.[1] While detailed molecular mechanism of action studies specifically for this compound are not extensively available in public literature, this guide synthesizes the current understanding of its chemical properties, biological activities, and the proposed mechanism of action based on its chemical class, the isothiazolones. This document will extrapolate from closely related analogues to provide a comprehensive overview for research and development purposes.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 7716-66-7 |
| Molecular Formula | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate |
Core Mechanism of Action: The Isothiazolone (B3347624) Class
The primary mechanism of action of this compound as a biocide is believed to be consistent with that of other isothiazolones. This proposed mechanism is centered on the electrophilic nature of the isothiazolone ring, which readily reacts with nucleophilic biological macromolecules.
The key target for isothiazolones is intracellular thiol groups, which are present in cysteine residues of proteins (enzymes) and in small molecules like glutathione.[2] The interaction involves the cleavage of the sulfur-nitrogen bond in the isothiazole (B42339) ring and the subsequent formation of a disulfide bond with the thiol-containing molecule. This process can lead to the inactivation of essential enzymes and a disruption of cellular functions.
The proposed general mechanism involves a two-step process:
-
Rapid, reversible inhibition: Initial interaction with thiol groups.
-
Slower, irreversible inactivation: Formation of a stable disulfide linkage, leading to the inactivation of the enzyme.
This disruption of enzymatic function can interfere with critical metabolic pathways, including respiration and energy generation, ultimately leading to microbial cell death.[2] This non-specific mode of action is advantageous as it reduces the likelihood of developing microbial resistance.
Caption: Proposed mechanism of action for isothiazolones.
Biological Activities and Applications
This compound serves as a key building block in the synthesis of various biologically active molecules:
-
Pharmaceuticals: It is an intermediate in the production of the atypical antipsychotic drug Ziprasidone.[3]
-
Agrochemicals: It is used in the synthesis of the fungicide Oryzaemate.[4]
-
Biocides: Its inherent antimicrobial and antifungal properties make it a useful preservative in various industrial applications.[1]
While specific quantitative data on the antimicrobial activity of this compound is scarce, studies on related benzisothiazole derivatives have demonstrated a range of biological effects, as detailed in the following section.
Biological Activity of Related Benzisothiazole Derivatives
Research into derivatives of the 1,2-benzisothiazole (B1215175) scaffold has revealed a wide array of biological activities. While these findings do not directly describe the mechanism of this compound, they provide valuable context for its potential biological effects and serve as a foundation for further research.
Table 1: Summary of Biological Activities of Benzisothiazole Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Quantitative Data (Example) |
| Benzisothiazolones | Antiviral (HIV-1) | Inhibition of Reverse Transcriptase (RT) DNA Polymerase and Ribonuclease H activities | IC₅₀ values of ~1 to 6 µM for some derivatives against RT DNA polymerase.[5] |
| Benzothiazolylthiazolidin-4-ones | Antibacterial | Not fully elucidated | MIC values in the range of 0.10–0.75 mg/mL against various bacterial strains.[6] |
| N-substituted-1,2-benzisothiazolin-3-ones | Antibacterial and Antifungal | Not specified | Demonstrated activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[7] |
| 3-benzyl-1,2-benzisothiazole derivatives | Spasmolytic | Antimuscarinic and direct muscle-relaxant properties | Not specified.[8] |
Experimental Protocols: Assessing Antimicrobial Activity
A standard method to quantify the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on the microdilution method commonly used for evaluating benzisothiazole derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Culture a specific bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound is a valuable compound with established applications in several industries. Its biocidal activity is proposed to stem from the general mechanism of isothiazolones, which involves the inactivation of essential thiol-containing enzymes in microorganisms. However, there is a clear gap in the scientific literature regarding the specific molecular targets and detailed biochemical pathways affected by this particular compound.
Future research should focus on:
-
Identifying the specific enzymes and proteins that are targeted by this compound in various microorganisms.
-
Quantifying its inhibitory activity (e.g., IC₅₀ values) against purified target enzymes.
-
Elucidating the structure-activity relationships of the 3-chloro substitution on the benzisothiazole ring to better understand its contribution to the compound's biological activity.
A more in-depth understanding of its mechanism of action will aid in the development of more effective and targeted applications, as well as in assessing its toxicological profile.
References
- 1. This compound | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L17791.06 [thermofisher.com]
- 8. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 3-Chloro-1,2-benzisothiazole from 1,2-Benzisothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-1,2-benzisothiazole from its precursor, 1,2-Benzisothiazol-3(2H)-one. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug Ziprasidone.[1] This document details established synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the chemical processes involved.
Introduction
1,2-Benzisothiazol-3(2H)-one, commonly known as benzisothiazolinone (BIT), is a widely used biocide and preservative.[2][3] Its chemical structure lends itself to further functionalization, making it a valuable starting material in organic synthesis. The conversion of the 3-keto group to a chloro group yields this compound, a key building block for the introduction of the benzisothiazole moiety into more complex molecules through nucleophilic substitution reactions.[1] This guide focuses on the chlorination of 1,2-Benzisothiazol-3(2H)-one, a crucial step in the synthetic route towards various biologically active compounds.
Synthetic Methodologies
The transformation of 1,2-Benzisothiazol-3(2H)-one to this compound is primarily achieved through chlorination, which can be accomplished using several reagents. The most common and effective methods involve the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and elemental chlorine.
Chlorination using Thionyl Chloride
The reaction with thionyl chloride is a widely employed method for this conversion. It is often carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), in an inert solvent like chlorobenzene.[4]
Chlorination using Phosphorus Pentachloride
Phosphorus pentachloride is another potent chlorinating agent for the conversion of keto-compounds to their chloro-analogs.[5][6] While specific examples for the direct chlorination of 1,2-Benzisothiazol-3(2H)-one are less detailed in the provided literature, this method is well-established for similar substrates like saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).[5]
Chlorination using Elemental Chlorine
A German patent describes the process of preparing 3-chloro-1,2-benzisothiazoles by reacting 1,2-benzisothiazoles with elemental chlorine in the presence of organic acids, acid chlorides, or nitriles.[7] This method offers an alternative route, particularly for substituted benzisothiazoles.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the cited literature for the synthesis of this compound.
| Method | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Chlorobenzene | 70-80 | 8 | 90 | Not Specified | [4] |
| 2 | Phosgene (or equivalent) | 1,3-Dimethylimidazolidinone | Chlorobenzene | Not Specified | Not Specified | 92.7 | 99.4 | [4] |
| 3 | Elemental Chlorine (Cl₂) | Acetic Acid | Acetic Acid | 50-60 | 0.5 | 90 (for 3,4-dichloro derivative) | Not Specified | [7] |
Table 1: Summary of Reaction Conditions and Yields
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Reference |
| 1,2-Benzisothiazol-3(2H)-one | C₇H₅NOS | 151.19 | 155-158 | 204-205 | Off-white to yellowish solid | [8][9] |
| This compound | C₇H₄ClNS | 169.63 | 38-39 | 80-86 (at 0.75 mm Hg) | White solid | [10] |
Table 2: Physicochemical Properties of Reactant and Product
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from the procedure described in ChemicalBook.[4]
Materials:
-
1,2-Benzisothiazol-3(2H)-one (75.6 g, 0.5 mol)
-
N,N-Dimethylformamide (DMF) (54.8 g, 0.75 mol)
-
Chlorobenzene (100.0 g)
-
Thionyl chloride (SOCl₂) (71.4 g, 0.6 mol)
Equipment:
-
1 L four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
To the 1 L four-necked round-bottomed flask, add 1,2-benzisothiazol-3(2H)-one, N,N-dimethylformamide, and chlorobenzene.
-
Begin stirring the mixture and heat the reaction system to maintain a temperature between 70 °C and 80 °C.
-
Slowly add thionyl chloride dropwise over a period of 1 hour.
-
After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 8 hours.
-
Upon completion of the reaction, concentrate the liquid reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.
-
The resulting crude product is then subjected to vacuum distillation at 128 °C and 0.93 kPa to yield the pure this compound.
Expected Yield: 75.1 g (0.45 mol), which corresponds to a 90% yield.[4]
Reaction Mechanisms and Workflows
Proposed Reaction Pathway
The chlorination of 1,2-Benzisothiazol-3(2H)-one with thionyl chloride in the presence of DMF likely proceeds through the formation of a Vilsmeier-Haack type reagent, which then facilitates the conversion of the lactam to the corresponding chloro-derivative.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.
-
Chlorobenzene is a flammable and toxic solvent.
-
1,2-Benzisothiazol-3(2H)-one can be a skin and eye irritant.[11]
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound from 1,2-Benzisothiazol-3(2H)-one is a well-established transformation with reliable and high-yielding protocols. The use of thionyl chloride in the presence of DMF offers an efficient and scalable method for this conversion. The resulting product is a valuable intermediate for the synthesis of a range of pharmaceutical compounds. This guide provides the necessary technical details to enable researchers to safely and effectively perform this synthesis in a laboratory setting.
References
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles - Google Patents [patents.google.com]
- 8. 1,2-Benzisothiazol-3(2H)-one, BIT 2634-33-5 - IRO Biocide [irobiocide.com]
- 9. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. chemos.de [chemos.de]
physical and chemical properties of 3-Chloro-1,2-benzisothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloro-1,2-benzisothiazole, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid.[1] It is sparingly soluble in water but soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate (B1210297).[1][2]
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNS | [2] |
| Molar Mass | 169.63 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 38-39 °C | |
| Boiling Point | 80-86 °C at 0.75 mmHg | |
| Density | 1.435 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2] |
Chemical Properties
| Property | Value | Reference |
| CAS Number | 7716-66-7 | [3] |
| pKa | 1.05 ± 0.50 (Predicted) | |
| Flash Point | 80-86 °C at 0.75 mmHg | |
| Hazard Symbols | Xi (Irritant) | |
| Risk Codes | 36/37/38 (Irritating to eyes, respiratory system and skin) | |
| Safety Description | S26, S36/37/39, S37 |
Spectral Data
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 169, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An additional peak is observed at m/z 171, which corresponds to the M+2 ion due to the presence of the ³⁷Cl isotope in its natural abundance.[3] The base peak is at m/z 169, with other significant fragments observed at m/z 171 and 134.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 1,2-benzisothiazol-3-one.[4]
Materials:
-
1,2-benzisothiazol-3-one (0.5 mol, 75.6 g)
-
N,N-dimethylformamide (DMF) (0.75 mol, 54.8 g)
-
Chlorobenzene (100.0 g)
-
Thionyl chloride (SOCl₂) (0.6 mol, 71.4 g)
Procedure:
-
To a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 1,2-benzisothiazol-3-one, DMF, and chlorobenzene.[4]
-
Begin stirring and maintain the temperature of the reaction system between 70 °C and 80 °C.[4]
-
Slowly add thionyl chloride dropwise over a period of 1 hour.[4]
-
After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 8 hours.[4]
-
Upon completion of the reaction, concentrate the liquid reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.[4]
-
The resulting crude product is then subjected to vacuum distillation at 128 °C and 0.93 kPa to yield the target product, this compound. This method typically results in a 90% yield.[4]
Reaction with Nucleophiles: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole (B29119)
This compound readily undergoes nucleophilic substitution reactions. A key example is its reaction with piperazine (B1678402) to form 3-(1-Piperazinyl)-1,2-benzisothiazole, a crucial intermediate in the synthesis of the antipsychotic drug Ziprasidone.[2]
Materials:
-
This compound (1 mmol)
-
Piperazine (1.2 mmol)
-
Ethanol
Procedure:
-
Combine this compound and piperazine in ethanol.[2]
-
Heat the reaction mixture at 80 °C for 36 hours.[2]
-
After the reaction is complete, concentrate the mixture.[2]
-
Dissolve the residue in ethyl acetate and wash with water.[2]
-
Dry the ethyl acetate layer with sodium sulfate (B86663) (Na₂SO₄) and concentrate to obtain 3-(piperazin-1-yl)benzo[d]isothiazole.[2]
Visualizations
Synthesis of this compound
References
- 1. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
The Multifaceted Biological Activities of 3-Chloro-1,2-benzisothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-1,2-benzisothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, antifungal, and anticancer properties.
Antimicrobial and Antifungal Activities
Derivatives of 1,2-benzisothiazole (B1215175) have been extensively studied for their potent antimicrobial and antifungal activities. The introduction of a chlorine atom at the 3-position can significantly influence the biological profile of these molecules. Several studies have reported the synthesis of various N-substituted and C-substituted this compound derivatives and their evaluation against a panel of pathogenic bacteria and fungi.
The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit crucial enzymes involved in cell wall synthesis or folic acid metabolism.[1] The lipophilicity and electronic properties conferred by different substituents on the benzisothiazole ring play a crucial role in their potency and spectrum of activity.[2][3]
Quantitative Antimicrobial and Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 1,2-benzisothiazole derivatives against various microbial strains. It is important to note that much of the available literature focuses on the broader class of benzisothiazoles, with specific data for 3-chloro derivatives being less common.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| N-alkoxybenzyl-1,2-benzisothiazolin-3-ones | Bacillus subtilis | Not specified, showed activity | [2] |
| N-aryl-1,2-benzisothiazolin-3-ones | Staphylococcus aureus | Not specified, showed activity | [2] |
| 1,2-benzothiazine derivatives | Bacillus subtilis | 25-600 | [4][5] |
| 1,2-benzothiazine derivatives | Staphylococcus aureus | 100-500 | [4] |
| Benzothiazole-appended bis-triazoles | Rhizoctonia solani | ED50: 0.96-2.33 µM | [6] |
| Benzothiazolopyridine derivative 5 | Staphylococcus aureus | Inhibition zone: 24 mm | [7] |
| Benzothiazolopyridine derivative 5 | Bacillus cereus | Inhibition zone: 20 mm | [7] |
Anticancer Activity
The anticancer potential of benzisothiazole derivatives, including those with a 3-chloro substitution, is an emerging area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.[8][9][10] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and targeting of specific enzymes like carbonic anhydrase.[9][10]
For instance, certain benzothiazole (B30560) derivatives have been reported to arrest the cell cycle at different phases and to induce apoptosis through both intrinsic and extrinsic pathways.[8] The presence and position of substituents on the benzothiazole ring are critical for their anticancer potency.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected benzothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chlorobenzenesulfonodithioamide | DU-145 (Prostate) | 8 ± 3 | [8] |
| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonodithio-amide | HepG2 (Liver) | 8 ± 2 | [8] |
| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonodithio-amide | DU-145 (Prostate) | 9 ± 2 | [8] |
| Pyridine containing piperazine (B1678402) benzothiazole derivative | HCT-116 (Colorectal) | 7.9 | [8] |
| Pyridine containing piperazine benzothiazole derivative | MCF-7 (Breast) | 9.2 | [8] |
| Pyridine containing piperazine benzothiazole derivative | HUH-7 (Hepatocellular) | 3.1 | [8] |
| Methoxybenzamide benzothiazole | Various human cancer cell lines | 1.1 - 8.8 | [8] |
| Chloromethylbenzamide benzothiazole | Various human cancer cell lines | 1.1 - 8.8 | [8] |
| 2-substituted benzothiazole derivatives | HepG2 (Hepatocellular) | 29.63 - 59.17 | [11] |
Other Biological Activities
Beyond their antimicrobial and anticancer effects, this compound derivatives have been explored for a range of other biological activities. Some derivatives have shown potential as anti-inflammatory, anticonvulsant, and neuroprotective agents.[12] For example, 3-benzyl-1,2-benzisothiazole derivatives have been reported to exhibit spasmolytic activities, acting as both antimuscarinic and direct muscle-relaxant agents.[13]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 1,2-benzisothiazol-3(2H)-one.
Example Protocol:
-
To a solution of 1,2-benzisothiazol-3-one in a suitable solvent (e.g., chlorobenzene), N,N-dimethylformamide (DMF) is added.[14]
-
The reaction mixture is heated to 70-80 °C.[14]
-
Thionyl chloride (SOCl2) is added dropwise over a period of 1 hour.[14]
-
The reaction is stirred at the same temperature for an additional 8 hours.[14]
-
After completion, the solvent and unreacted thionyl chloride are removed under reduced pressure.[14]
-
The crude product is purified by vacuum distillation to yield this compound.[14]
Synthesis workflow for this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol Outline:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without test compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Workflow for MIC determination via broth microdilution.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol Outline:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).
-
After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[15]
Workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives are not extensively detailed in the current literature, based on the activities of related benzothiazole compounds, several pathways can be hypothesized to be involved in their anticancer effects. One such pathway is the NF-κB signaling pathway, which is often dysregulated in cancer and inflammation.
Hypothesized mechanism of anticancer action via NF-κB inhibition.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated antimicrobial, antifungal, and anticancer activities warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships to optimize potency and selectivity, and conducting preclinical studies to evaluate their therapeutic potential in vivo. The development of efficient and green synthetic methodologies will also be crucial for the advancement of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. Biological properties of 3-benzyl-1,2-benzisothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
3-Chloro-1,2-benzisothiazole CAS number 7716-66-7
An In-depth Technical Guide to 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 7716-66-7, is a heterocyclic compound featuring a benzene (B151609) ring fused to an isothiazole (B42339) ring, with a chlorine atom at the 3-position.[1][2] This molecule serves as a critical and versatile building block in organic synthesis.[1] It is particularly significant as an intermediate in the manufacturing of various pharmaceuticals, including the antipsychotic drugs Ziprasidone and Lurasidone, and agrochemicals like the fungicide Oryzaemate.[3][4][5]
Beyond its role as a synthetic intermediate, this compound exhibits inherent biological activity, notably antimicrobial and antifungal properties, which makes it a valuable component in the formulation of biocides and preservatives.[1][6] Its reactivity, particularly towards nucleophiles, allows for diverse chemical transformations, leading to a wide array of functionalized derivatives with potential therapeutic applications.[7][8] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, biological significance, and safety protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 7716-66-7 | [1][2][6][9] |
| Molecular Formula | C₇H₄ClNS | [1][2][6][9] |
| Molecular Weight | 169.63 g/mol | [2][6][9][10] |
| IUPAC Name | 3-chloro-1,2-benzothiazole | [10] |
| Synonyms | 3-Chlorobenzo[d]isothiazole, 3-Chloro-1,2-benzothiazole | [1][2][10] |
| Appearance | White to light yellow or orange crystalline powder/solid | [1][6][11][12] |
| Melting Point | 38 - 44 °C | [2][6][9][11] |
| Boiling Point | 122 °C @ 10 Torr; 80 - 86 °C @ 0.75 mmHg | [2][6][11] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate. | [1][4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NS2)Cl | [2][9][10] |
| InChIKey | BCPVKLRBQLRWDQ-UHFFFAOYSA-N | [2][10] |
Synthesis and Manufacturing
The predominant industrial synthesis of this compound involves the chlorination of 1,2-benzisothiazol-3(2H)-one (also known as benzisothiazolinone).[4][13] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[13]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from established procedures for the synthesis of this compound.[4][13]
Materials:
-
1,2-benzisothiazol-3-one (0.5 mol, 75.6 g)
-
Thionyl chloride (SOCl₂) (0.6 mol, 71.4 g)
-
N,N-dimethylformamide (DMF) (0.75 mol, 54.8 g)
-
Chlorobenzene (100.0 g)
Procedure:
-
A 1 L four-necked round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
1,2-benzisothiazol-3-one, DMF, and chlorobenzene are added to the flask.
-
The mixture is stirred and heated to a temperature between 70 °C and 80 °C.
-
Thionyl chloride is added dropwise over a period of 1 hour, maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is held at the same temperature and stirred for an additional 8 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and any unreacted thionyl chloride.
-
The resulting crude product is purified by vacuum distillation (e.g., at 128 °C under 0.93 kPa) to yield the target product, this compound.[4][13] A yield of approximately 90% can be expected.[4][13]
Chemical Reactivity
The reactivity of this compound is dominated by its interactions with nucleophiles and carbanions. These reactions can proceed via two main pathways: direct nucleophilic substitution at the chlorine-bearing carbon or nucleophilic attack at the sulfur atom, leading to the cleavage of the isothiazole ring.[7]
Reactions with Nucleophiles
A range of nucleophiles react with this compound to cause the fission of the thiazole (B1198619) ring.[7]
-
Sodium Cyanide (in aqueous acetone): Yields a mixture of o-cyanophenyl thiocyanate (B1210189) (62%), bis-(o-cyanophenyl) disulphide (22%), and 2-acetyl-3-aminobenzo[b]thiophen (6%).[7]
-
Copper(I) Cyanide (in DMF): Produces bis-(o-cyanophenyl) disulphide in high yield (80%).[7]
-
n-Butyl-lithium: Gives o-(n-butylthio)-benzonitrile (90%).[7]
-
Sodium Thiophenoxide: Results in a mixture containing mainly bis-(o-cyanophenyl) disulphide and diphenyl disulphide.[7]
In contrast, some nucleophiles result in direct substitution without ring opening:
-
Sodium Ethoxide (in ethanol): Affords 3-ethoxy-1,2-benzisothiazole, demonstrating a classic nucleophilic substitution pathway.[7]
Reactions with Carbanions
Reactions with carbanions, typically generated from active methylene (B1212753) compounds in the presence of a base like sodium ethoxide, often lead to the formation of benzo[b]thiophen derivatives.[14][15]
-
Pentane-2,4-dione: Forms 2-acetyl-3-aminobenzo[b]thiophen.[14][15]
-
Ethyl Acetoacetate & Diethyl Malonate: Primarily yield ethyl 3-aminobenzo[b]thiophen-2-carboxylate.[14][15]
-
Ethyl Cyanoacetate: Gives the direct substitution product, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, without ring opening or rearrangement.[14][15]
The proposed mechanism for the formation of benzo[b]thiophen derivatives involves an intermediate S-substituted o-cyanothiophenol, which subsequently cyclizes.[14]
Caption: Reaction pathways of this compound with nucleophiles.
Biological Activity and Applications
This compound is a compound of significant interest in both industrial and pharmaceutical chemistry due to its broad utility.
-
Pharmaceutical Intermediate: It is a key starting material for the synthesis of atypical antipsychotics such as Ziprasidone and Lurasidone.[4][5][16] It is also used to create derivatives with potential spasmolytic, antimuscarinic, and muscle-relaxant properties.[8]
-
Agrochemical Intermediate: The compound is essential for producing fungicides, most notably Oryzaemate.[3] Its derivatives are also researched for pesticide development.[6]
-
Antimicrobial Agent: It possesses intrinsic antimicrobial and antifungal properties, making it effective as a biocide and preservative in various formulations.[1][6]
-
Material Science: It has been investigated for use as a corrosion inhibitor and as an additive to enhance the durability of polymers.[1][6]
The biological activity of isothiazolinones, the class to which this compound belongs, is generally attributed to their ability to interact with and inhibit cellular functions in microorganisms.[1] The mechanism is believed to involve the disruption of thiol-containing enzymes, which are critical for microbial respiration and energy generation.[17]
Safety and Toxicology
This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.[10][18][19]
| Hazard Information | Details | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [10] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H401/H411: Toxic to aquatic life (with long lasting effects). | [10][18] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][18][19] |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[19]
-
Avoid all direct contact with the substance.[18]
-
Store in a dry, cool, well-ventilated place with the container tightly closed.[19]
-
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[19]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 7716-66-7 [chemicalbook.com]
- 5. cphi-online.com [cphi-online.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1,2-Benzisothiazoles. Part I. Reaction of this compound with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Biological properties of 3-benzyl-1,2-benzisothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 7716-66-7 | FC19963 [biosynth.com]
- 10. This compound | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7716-66-7 | CAS DataBase [m.chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. 1,2-Benzisothiazoles. Part II. Reactions of this compound with carbanions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. 1,2-Benzisothiazoles. Part II. Reactions of this compound with carbanions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. download.basf.com [download.basf.com]
- 19. fishersci.com [fishersci.com]
Solubility Profile of 3-Chloro-1,2-benzisothiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-1,2-benzisothiazole, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.
Qualitative Solubility Summary
This compound exhibits solubility in several common organic solvents while being sparingly soluble in water. This solubility profile is crucial for its application in organic synthesis, purification, and formulation development.
Data Presentation
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[1][2][3][4][5][6][7][8][9] |
| Dichloromethane | Soluble[1][2][3][4][5][6][7][8][9] |
| Ethyl Acetate | Soluble[1][2][3][4][5][6][7][8][9] |
| Water | Sparingly Soluble[1] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following section outlines a standard gravimetric method for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is a generalized procedure and may require optimization based on the specific solvent and desired temperature.[10][11][12][13][14]
Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear filtrate into a pre-weighed, clean, and dry evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature before weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization
Caption: Experimental workflow for determining solubility via the gravimetric method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 7716-66-7 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chembk.com [chembk.com]
- 6. This compound | 7716-66-7 [amp.chemicalbook.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. This compound, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
Spectroscopic Properties of 3-Substituted-1,2-Thiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic properties of 3-substituted-1,2-thiazoles, focusing on derivatives bearing amino, hydroxyl, chloro, and bromo functionalities. The 1,2-thiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Understanding the spectroscopic characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and the advancement of structure-activity relationship (SAR) studies.[1] This document summarizes available spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry), offers detailed experimental protocols, and presents visual workflows to aid in research and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-amino-, 3-hydroxy-, 3-chloro-, and 3-bromo-1,2-thiazole and their close derivatives. It is important to note that a complete set of directly comparable data for the parent 3-substituted-1,2-thiazoles is not consistently available in the literature. Therefore, data for structurally similar derivatives are included and specified where applicable.[1]
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Substituent at C3 | H4 | H5 | Other Protons | Reference Compound |
| -NH₂ | ~7.5 | ~6.8 | ~5.5 (br s, NH₂) | 2-Amino-4-methylthiazole |
| -OH | - | - | - | Data for the parent 3-hydroxy-1,2-thiazole is scarce; it often exists in tautomeric forms.[1] |
| -Cl | ~7.8 | ~7.4 | - | Data for related 3-chloro-1,2,5-thiadiazole (B1282117) shows a proton signal around 8.5 ppm.[1][2][3] |
| -Br | ~8.1 | ~7.3 | - | 3-Bromo-1,2-thiazole |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Substituent at C3 | C3 | C4 | C5 | Reference Compound |
| -NH₂ | ~168 | ~140 | ~108 | 2-Amino-4-methylthiazole |
| -OH | - | - | - | Data not readily available.[1] |
| -Cl | ~145 | ~125 | ~120 | 3-Chloro-4-(4-nitrophenyl)-1,2,5-thiadiazole[4] |
| -Br | ~130 | ~128 | ~123 | 3-bromo-4-(2-phenylethynyl)-1,2-thiazole[5] |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Substituent at C3 | Key Absorptions (Functional Group) | Key Absorptions (Thiazole Ring) | Reference Compound |
| -NH₂ | ~3400-3200 (N-H str), ~1640 (N-H bend) | ~1600 (C=N str), ~1550, 1450 (Ring skel.), ~700 (C-S str) | 2-Aminothiazole derivatives |
| -OH | ~3400 (O-H str), ~1650 (C=O str, keto tautomer)[1] | ~1610 (C=N str), ~1540, 1460 (Ring skel.), ~710 (C-S str) | 4-Hydroxy-1,3-thiazoles[6] |
| -Cl | - | ~1605 (C=N str), ~1530, 1440 (Ring skel.), ~800 (C-Cl str), ~720 (C-S str) | 3-chloro-4-fluoro-1,2,5-thiadiazole[7] |
| -Br | - | ~1595 (C=N str), ~1520, 1430 (Ring skel.), ~680 (C-S str), ~650 (C-Br str) | General expectations for bromo-aromatics |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Substituent at C3 | λmax (Solvent) | Electronic Transition | Reference Compound |
| -NH₂ | ~260 (Water) | π → π | 2-Aminothiazole |
| -OH | ~250-270 (Ethanol) | π → π | Azo-thiazole derivatives with hydroxyl groups[8] |
| -Cl | ~240-260 (Various) | π → π | General thiazole (B1198619) derivatives |
| -Br | ~245-265 (Various) | π → π | General thiazole derivatives |
Table 5: Mass Spectrometry Data (m/z)
| Substituent at C3 | Molecular Ion [M]⁺ | Key Fragmentation Pathways | Reference Compound |
| -NH₂ | 100 | Loss of HCN, CS, NH₂CN | 2-Aminothiazole |
| -OH | 101 | Likely tautomerizes; fragmentation may involve loss of CO, HCN | General hydroxy-heterocycles |
| -Cl | 119/121 | Loss of Cl, HCN, CS | 3-Chloro-1,2,5-thiadiazole |
| -Br | 163/165 | Loss of Br, HCN, CS | 3-Bromo-1,2-thiazole[9] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 3-substituted-1,2-thiazoles are provided below.
Synthesis Protocols
-
Synthesis of 3-Amino-1,2-thiazole Derivatives: A common route involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea (B124793) derivative.[1]
-
General Procedure: To a solution of the α-halocarbonyl compound in a suitable solvent (e.g., ethanol), an equimolar amount of thiourea is added. The mixture is then heated to reflux for several hours. After cooling, the product is typically isolated by precipitation or extraction.[1]
-
-
Synthesis of 3-Hydroxy-1,2-thiazole Derivatives: These can be prepared through various methods, including the cyclization of β-ketonitriles with sulfur and ammonia.
-
General Procedure: A mixture of a β-ketonitrile, elemental sulfur, and a suitable base (e.g., triethylamine) in a solvent like ethanol (B145695) is heated. Ammonia gas is then passed through the reaction mixture. The product is isolated after an appropriate work-up procedure.
-
-
Synthesis of 3-Chloro-1,2-thiazole Derivatives: A representative synthesis involves the reaction of 1,2-benzisothiazolin-3-one with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[1]
-
General Procedure: 1,2-benzisothiazolin-3-one and an organic amine catalyst are dissolved in an inert solvent. Bis(trichloromethyl) carbonate is added portion-wise, and the reaction is stirred at room temperature until completion. The product is then isolated and purified.
-
-
Synthesis of 3-Bromo-1,2-thiazole Derivatives: This can be achieved through diazotization of an aminothiazole followed by a Sandmeyer-type reaction.[1]
-
General Procedure: 2-Aminothiazole is treated with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures to form the diazonium salt. This intermediate is then reacted with a solution of copper(I) bromide to yield the corresponding bromothiazole.[1]
-
Spectroscopic Analysis Protocols
-
Protocol for NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the 3-substituted-1,2-thiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a Bruker Avance 400 MHz instrument.
-
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire the spectrum with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum with a spectral width of about 220 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Protocol for IR Spectroscopy:
-
Sample Preparation (KBr Pellet Method for Solids):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Neat Liquid Film):
-
Place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean salt plates).
-
Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups and the thiazole ring vibrations.
-
-
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol (B129727), or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.
-
-
Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
For EI, a 70 eV electron beam is typically used.
-
Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of 3-substituted-1,2-thiazoles.
Caption: General workflow for the synthesis and spectroscopic characterization of 3-substituted-1,2-thiazoles.
Caption: Logical relationship of a 3-substituted-1,2-thiazole derivative interacting with a biological target.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-1,2,5-thiadiazole | C2HClN2S | CID 13012440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Bromo-1,2-thiazole | C3H2BrNS | CID 15323364 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antimicrobial and Antifungal Properties of 3-Chloro-1,2-benzisothiazole
Disclaimer: This document provides a comprehensive overview of the anticipated antimicrobial and antifungal properties of 3-Chloro-1,2-benzisothiazole based on available data for the broader class of isothiazolones and benzisothiazoles. Extensive searches of publicly available scientific literature did not yield specific quantitative antimicrobial or antifungal data (e.g., Minimum Inhibitory Concentration - MIC) for this compound itself. The information presented herein should be considered as a guide for research and development, highlighting the expected characteristics and methodologies for evaluating this specific compound.
Executive Summary
Introduction to this compound
This compound is a derivative of benzisothiazole, a bicyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The presence of the chloro- group at the 3-position is anticipated to influence its electrophilicity and, consequently, its reactivity and biological activity. Isothiazolone (B3347624) compounds are widely used as preservatives and antimicrobial agents in various industrial and pharmaceutical applications.[3] this compound and its dioxide derivative also serve as key intermediates in the synthesis of agrochemicals, such as the fungicide Oryzaemate.[4]
Anticipated Antimicrobial and Antifungal Spectrum
While quantitative data for this compound is absent from the reviewed literature, the antimicrobial activity of various benzothiazole (B30560) derivatives has been documented. These derivatives have shown efficacy against a range of microorganisms. It is important to note that the specific activity of this compound may differ.
Antibacterial Activity of Benzothiazole Derivatives
Numerous studies have demonstrated the antibacterial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzothiazole derivatives against common bacterial strains. This data is presented to give an indication of the potential efficacy of compounds within this class.
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Benzothiazolylthiazolidin-4-one Derivatives | S. aureus | 120 - 750 | [5] |
| Benzothiazolylthiazolidin-4-one Derivatives | L. monocytogenes | 120 - 750 | [5] |
| Benzothiazolylthiazolidin-4-one Derivatives | E. coli | 120 - 500 | [5] |
| Benzothiazolylthiazolidin-4-one Derivatives | P. aeruginosa (resistant strain) | 60 - 750 | [5] |
| Dichloropyrazole-based Benzothiazole Analogues | Gram-positive strains | 0.0156 - 0.25 | [6] |
| Dichloropyrazole-based Benzothiazole Analogues | Gram-negative strains | 1 - 4 | [6] |
| Aminobenzothiazole Schiff Base Analogues | E. coli | 15.62 | [6] |
| Aminobenzothiazole Schiff Base Analogues | P. aeruginosa | 15.62 | [6] |
Antifungal Activity of Benzisothiazolin-3-one Derivatives
Derivatives of 1,2-benzisothiazolin-3-one have demonstrated notable antifungal activity against various fungal species. The efficacy is often dependent on the specific substitutions on the benzisothiazole core.
| Compound Class | Fungal Strain | Activity Noted | Reference |
| N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives of 1,2-benzisothiazolin-3-one | Various fungi | Selective activity observed | [7] |
| N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Yeasts and moulds | Considerable susceptibility | [8] |
Proposed Mechanism of Action
The antimicrobial and antifungal activity of isothiazolones, including likely that of this compound, is attributed to their ability to react with intracellular thiols.[2] The proposed mechanism involves a two-step process that ultimately leads to cell death.
-
Rapid Inhibition of Metabolism: Isothiazolones quickly penetrate the microbial cell wall and inhibit key metabolic pathways. This is achieved through the electrophilic nature of the sulfur atom in the isothiazolone ring, which readily reacts with nucleophilic thiol groups found in essential enzymes and proteins, such as those involved in cellular respiration.[2] This interaction leads to the formation of disulfide bonds, inactivating the enzymes.[9]
-
Irreversible Cellular Damage: The initial inhibition of metabolic activity is followed by irreversible damage to the cell, culminating in a loss of viability. This can include disruption of protein synthesis, ATP production, and other critical cellular functions.[2]
The diagram below illustrates the proposed mechanism of action, highlighting the interaction with thiol-containing enzymes.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
To determine the specific antimicrobial and antifungal activity of this compound, standardized susceptibility testing methods should be employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (standardized to 0.5 McFarland)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Perform MIC Test: Follow the MIC determination protocol as described above.
-
Subculturing: After the incubation period for the MIC assay, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Reading Results: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the agar plate).
The following diagram outlines the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for MIC and MBC/MFC determination.
Conclusion and Future Directions
This compound holds promise as an antimicrobial and antifungal agent due to its structural similarity to other bioactive isothiazolones. The proposed mechanism of action, involving the inhibition of essential thiol-containing enzymes, is a well-established target for antimicrobial development. However, a significant knowledge gap exists regarding the specific quantitative efficacy of this compound.
Future research should focus on:
-
Quantitative Antimicrobial and Antifungal Screening: Determining the MIC and MBC/MFC of this compound against a broad panel of clinically and industrially relevant bacteria and fungi.
-
Mechanism of Action Studies: Confirming the proposed mechanism of action through enzymatic assays and identifying the specific molecular targets within microbial cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its antimicrobial potency and spectrum.
-
Toxicology and Safety Assessment: Evaluating the cytotoxicity and safety profile of the compound to determine its suitability for various applications.
This technical guide serves as a starting point for researchers and developers interested in the antimicrobial and antifungal potential of this compound, providing a framework for future investigation and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal and Photostability of the Benzisothiazole Ring
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the thermal and photostability of the benzisothiazole ring, a crucial heterocyclic motif in numerous pharmaceutical agents. It synthesizes data from forced degradation studies, outlines detailed experimental protocols, and visualizes degradation pathways to support drug development and stability testing.
Introduction to the Benzisothiazole Moiety
The benzisothiazole ring system, a fusion of a benzene (B151609) and an isothiazole (B42339) ring, is a prominent scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, leading to their use as antipsychotics (e.g., Lurasidone, Ziprasidone), antimicrobial agents, and even artificial sweeteners like saccharin.[1] The stability of this heterocyclic core under various environmental conditions—such as heat and light—is a critical parameter that dictates the shelf-life, safety, and efficacy of the final drug product. Understanding the degradation pathways and the intrinsic stability of the benzisothiazole ring is paramount for developing robust formulations and stability-indicating analytical methods.
Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating these degradation pathways and ensuring the specificity of analytical methods. This guide details the outcomes of such studies on key benzisothiazole-containing pharmaceuticals.
Thermal Stability of the Benzisothiazole Ring
The benzisothiazole core is generally stable, but the overall thermal stability of its derivatives is highly dependent on the nature and position of substituents. Forced degradation studies at elevated temperatures are crucial for identifying potential thermally induced degradation products.
Quantitative Data from Thermal Degradation Studies
The following table summarizes the results from forced thermal degradation studies conducted on pharmaceutical compounds containing the benzisothiazole ring.
| Compound | Stress Condition | Duration | % Degradation / % Recovery | Reference |
| Lurasidone HCl | 80 °C (Dry Heat) | 6 hours | Not specified, but degradation observed | [2] |
| Lurasidone HCl | 80 °C | Not specified | Stable | [3] |
| Ziprasidone (B1663615) HCl | 80 °C | 10 days | Stable | |
| Ziprasidone HCl | Not specified | Not specified | Mild degradation observed | [4] |
| N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (NCBSA) | Heating in air | - | Starts decomposing at 195 °C | [5] |
| 2,2'-dibenzothiazole disulphide (BTD) | Heating in air | - | Stable up to ~220 °C | [5] |
| 2-mercaptobenzothiazole (MBT) | Heating in air | - | Stable up to ~220 °C | [5] |
Experimental Protocol for Thermal Degradation
A generalized protocol for conducting thermal (dry heat) forced degradation studies is outlined below, based on methodologies applied to benzisothiazole derivatives.[2]
Objective: To assess the stability of the drug substance or product when exposed to high temperatures.
Methodology:
-
Sample Preparation: Accurately weigh the drug substance and spread it as a thin layer in a suitable container (e.g., Petri dish). For drug products, use a representative sample (e.g., powdered tablets).
-
Exposure: Place the sample in a thermostatically controlled oven set to a specific temperature (e.g., 80 °C). The duration of exposure can vary (e.g., 6 hours to 10 days) depending on the stability of the substance.[2]
-
Sample Processing: After the specified duration, remove the sample from the oven and allow it to cool to room temperature.
-
Analysis: Dissolve the sample in a suitable diluent, ensuring complete dissolution (sonication may be required). Filter the solution to remove any insoluble matter.
-
Quantification: Analyze the filtrate using a validated stability-indicating HPLC or UPLC method to determine the remaining parent compound and quantify any degradation products formed.
Thermal Degradation Pathways
While many benzisothiazole derivatives show good thermal stability, degradation, when it occurs, often involves the cleavage of substituents rather than the core ring itself. For instance, the thermal decomposition of N-cyclohexyl-2-benzothiazole sulfenamide (NCBSA) begins with the loss of the cyclohexylamine (B46788) group.[5] For more complex molecules like ziprasidone, mild degradation is observed, but specific pathways for dry heat are not as extensively detailed as for other stress conditions.[4]
Photostability of the Benzisothiazole Ring
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in drug molecules, leading to loss of potency and the formation of potentially toxic photoproducts. The photostability of benzisothiazole derivatives is a critical consideration.
Quantitative Data from Photostability Studies
The following table summarizes key quantitative findings from photostability studies on benzisothiazole-containing compounds.
| Compound | Light Source / Condition | Duration | Key Finding(s) | Reference |
| Ziprasidone | UVC (254 nm) | 30 min | Almost complete degradation. Rate constant k = 6.8348 h⁻¹ | [6][7][8] |
| Ziprasidone | UVA (365 nm) | 72 hours | Significant degradation. Rate constant k = 0.00383 h⁻¹ | [6][7][8] |
| Lurasidone HCl | UV Chamber | 12 hours | Degradation observed | [9] |
| Lurasidone HCl | Photostability Chamber (200 W h/m²) | 6 hours | Degradation observed | [2] |
| Lurasidone | ICH conditions | Not specified | Found to be photostable | [3] |
| Benzisothiazolinone (BIT) | Not specified | Not specified | Quantum Yield (pH 4-6) = 13.5 mmol·ein⁻¹ | [10] |
| Benzisothiazolinone (BIT) | Not specified | Not specified | Quantum Yield (pH 8) = 55.8 mmol·ein⁻¹ | [10] |
| Benzothiazole (B30560) (BTH) | UV light (500 W Hg lamp) | 60 min | 8.8% degradation (direct photolysis) | [11][12] |
| Benzothiazole (BTH) | UV light + α-Fe₂O₃/Oxalate | 60 min | 88.1% degradation (heterogeneous photo-Fenton) | [11][12] |
Experimental Protocol for Photostability Testing
Photostability testing should be conducted according to ICH Q1B guidelines. A typical protocol involves exposing the drug substance or product to a controlled light source.[13]
Objective: To evaluate the intrinsic photostability of a drug substance or product and identify any necessary protective measures (e.g., light-resistant packaging).
Methodology:
-
Sample Preparation:
-
Drug Substance: Spread a thin layer of the solid material in a chemically inert, transparent container. Alternatively, prepare a solution in a suitable solvent.
-
Drug Product: Expose the product directly (e.g., tablets on a dish). If necessary, test the product within its primary and secondary packaging.
-
-
Control Samples: Prepare "dark" control samples, wrapped in aluminum foil, and store them under the same temperature and humidity conditions to separate thermal degradation from photodegradation.
-
Light Exposure: Expose the samples to a light source that provides both visible and UVA light. The ICH guideline specifies a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13]
-
Analysis: At the end of the exposure period, analyze the samples and dark controls using a validated stability-indicating method (e.g., HPLC-DAD, UHPLC-Q-TOF).
-
Evaluation: Compare the results from the light-exposed samples to the dark controls. Identify and, if necessary, characterize any photoproducts formed.
Photochemical Degradation Pathways
Photodegradation of the benzisothiazole ring and its derivatives can proceed through several mechanisms, including isomerization, tautomerization, and ring opening.
Isomerization to Benzothiazole: Under photolytic conditions, some benzisothiazole derivatives can rearrange to the more stable benzothiazole isomer. This has been observed for the antipsychotic drug lurasidone.
Caption: Photochemical isomerization of Lurasidone.
Keto-Enol Tautomerism: For ziprasidone, exposure to UVA radiation primarily results in keto-enol tautomerism, forming a single major photoproduct.[6][7]
Complex Degradation under High Energy UV: Under high-energy UVC irradiation, ziprasidone undergoes extensive degradation, leading to at least twelve different photoproducts. The degradation pathways involve cleavage of the piperazine (B1678402) ring, modifications to the oxindole (B195798) moiety, and potential alterations to the benzisothiazole ring itself.[6][7][8]
Caption: Photodegradation pathways for Ziprasidone.
Comprehensive Experimental Methodologies
The development of a robust, stability-indicating analytical method is the cornerstone of any degradation study.
Forced Degradation Workflow
A systematic approach is required for forced degradation studies to ensure that all likely degradation pathways are explored.
Caption: General workflow for forced degradation studies.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the primary techniques for separating, identifying, and quantifying degradation products.
Example HPLC Protocol for Lurasidone HCl Degradation Studies: [2][9]
-
System: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a PDA detector.
-
Column: C18 column (e.g., Thermo ODS, 150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, Sodium Dihydrogen Orthophosphate buffer (pH 6.5) and Acetonitrile in a 60:40 v/v ratio.[9]
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 10 µL.
Example UHPLC-MS Protocol for Ziprasidone Photodegradation Studies: [6][7]
-
System: UHPLC-DAD coupled with a high-resolution ESI-Q-TOF mass spectrometer.
-
Column: Reversed-phase UHPLC column.
-
Mobile Phase: Gradient elution is typically used to resolve a complex mixture of degradation products.
-
Mass Spectrometry: Operated in both positive and negative ionization modes to obtain accurate mass data for the parent drug and its degradants. MS/MS fragmentation is used to elucidate the structures of the unknown products.
Conclusion
The benzisothiazole ring is a versatile and relatively stable scaffold, but its derivatives can be susceptible to degradation under specific stress conditions.
-
Thermal Stability: The core ring is generally heat-stable. Degradation, when observed, is often associated with the cleavage of labile substituents on the molecule.
-
Photostability: The benzisothiazole moiety can be photolabile, particularly under UVC irradiation. Key degradation pathways include isomerization to the corresponding benzothiazole and, for complex molecules like ziprasidone, extensive fragmentation and tautomerization.
A thorough understanding of these stability characteristics, gained through systematic forced degradation studies, is essential for the successful development of safe, effective, and stable pharmaceutical products containing the benzisothiazole core. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development.
References
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jopcr.com [jopcr.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols: 3-Chloro-1,2-benzisothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-chloro-1,2-benzisothiazole as a strategic building block in the synthesis of diverse organic molecules. Its unique reactivity allows for the construction of a variety of heterocyclic and ring-opened structures, making it a valuable tool in medicinal chemistry and materials science.
Overview of Reactivity
This compound is an electrophilic heterocycle susceptible to nucleophilic attack at the C3 position. The outcome of the reaction is highly dependent on the nature of the nucleophile. Strong, hard nucleophiles can lead to direct displacement of the chloride, preserving the benzisothiazole ring system. Conversely, many soft nucleophiles and strong bases can induce ring-fission of the thiazole (B1198619) ring, yielding ortho-substituted benzonitrile (B105546) derivatives. This dual reactivity provides access to a wide array of chemical scaffolds from a single starting material.
A notable derivative, this compound 1,1-dioxide, prepared from the oxidation of the parent compound, serves as a key intermediate in the synthesis of agrochemicals, such as the fungicide Oryzaemate.[1]
Key Synthetic Transformations
This section details key synthetic transformations of this compound, providing quantitative data and detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr) without Ring Opening
The reaction of this compound with certain nucleophiles, particularly amines and alkoxides, can proceed via a substitution mechanism to yield 3-substituted-1,2-benzisothiazoles. These products are valuable intermediates in the synthesis of biologically active compounds.
Table 1: Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine (B1678402) | 3-(1-Piperazinyl)-1,2-benzisothiazole (B29119) | Ethanol (B145695) | 80 | 36 | 85 | [2] |
| Piperazine | 3-(1-Piperazinyl)-1,2-benzisothiazole | tert-Butanol (B103910) | 121 (reflux) | 24 | 80 (as HCl salt) | [3] |
| Sodium Ethoxide | 3-Ethoxy-1,2-benzisothiazole | Ethanolic Sodium Ethoxide | Not specified | Not specified | Not specified | Not specified |
Experimental Protocol 1: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole (Lurasidone Intermediate)
This protocol describes the synthesis of a key intermediate for the antipsychotic drug Lurasidone.[2][3]
Materials:
-
This compound
-
Anhydrous piperazine
-
tert-Butanol
-
Concentrated Hydrochloric Acid
-
50% Aqueous Sodium Hydroxide
-
Water
Procedure:
-
To a dry 300 mL round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser with a nitrogen inlet, add anhydrous piperazine (49.4 g, 0.57 mol) and tert-butanol (10 mL).
-
Purge the flask with nitrogen and heat the mixture to 100 °C in an oil bath.
-
Dissolve this compound (19.45 g, 0.11 mol) in tert-butanol (10 mL).
-
Slowly add the this compound solution to the heated piperazine mixture over 20 minutes, maintaining the reaction temperature between 112-118 °C.
-
After the addition is complete, heat the yellow solution to reflux (121 °C) and maintain for 24 hours. Monitor the reaction completion by thin-layer chromatography.
-
Cool the reaction mixture to 85 °C and add 120 mL of water.
-
Filter the resulting turbid solution and wash the filter cake with a 60 mL solution of tert-butanol/water (1:1).
-
Combine the filtrate and washings, and adjust the pH to 12.2 with 50% aqueous sodium hydroxide.
-
Extract the aqueous solution with toluene (200 mL), separate the layers, and then extract the aqueous layer again with fresh toluene (100 mL).
-
Combine the toluene layers, wash with 75 mL of water, and concentrate to a volume of 90 mL under vacuum at 48 °C.
-
Add isopropanol (210 mL) to the concentrated solution and slowly adjust the pH to 3.8 with concentrated hydrochloric acid.
-
Cool the resulting slurry to 0 °C, stir for 45 minutes, and then filter.
-
Wash the filter cake with cold isopropanol (50 mL) and dry under vacuum at 40 °C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[3]
DOT Diagram: Synthesis of Lurasidone Intermediate
Caption: Synthesis of a key Lurasidone intermediate.
Experimental Protocol 2: Synthesis of 3-Ethoxy-1,2-benzisothiazole (Representative Procedure)
This is a representative protocol as a detailed experimental procedure was not found in the search results.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.2 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add this compound (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-ethoxy-1,2-benzisothiazole.
Ring-Opening Reactions
Reactions with certain nucleophiles, particularly organolithium reagents and some cyanide sources, lead to the cleavage of the N-S bond of the thiazole ring, providing access to valuable o-cyanophenyl thioethers and related compounds.
Table 2: Ring-Opening Reactions of this compound
| Nucleophile | Product | Solvent | Yield (%) | Reference |
| n-Butyllithium | o-(n-Butylthio)benzonitrile | Not specified | 90 | Not specified |
| Sodium Cyanide | o-Cyanophenyl thiocyanate | Aqueous Acetone | 62 | Not specified |
| Copper(I) Cyanide | bis-(o-Cyanophenyl) disulfide | Dimethylformamide | 80 | Not specified |
Experimental Protocol 3: Synthesis of o-(n-Butylthio)benzonitrile (Representative Procedure)
This is a representative protocol based on the known reactivity of organolithium reagents with chloro-heterocycles.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain o-(n-butylthio)benzonitrile.
DOT Diagram: Ring-Opening Reaction
Caption: Ring-opening of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (General Protocols)
While specific examples for this compound are not prevalent in the literature, its structure as a heteroaryl chloride suggests its potential as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. The following are general protocols that can serve as a starting point for optimization.
Experimental Protocol 4: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
In a Schlenk tube or microwave vial, combine this compound (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol 5: General Procedure for Heck-Mizoroki Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a sealed tube, combine this compound (1.0 equivalent), the alkene (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the optional ligand, and the base (1.5-3 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time (monitor by TLC or GC-MS).
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Safety Information
This compound and its precursor, 1,2-benzisothiazol-3(2H)-one, are considered to be strong dermal, ocular, and nasal irritants.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo both substitution and ring-opening reactions provides access to a diverse range of molecular architectures. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and other functional materials. Further exploration of its reactivity in modern cross-coupling reactions is a promising area for future research.
References
Synthesis of 3-Chloro-1,2-benzisothiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Chloro-1,2-benzisothiazole, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the chemical background, a step-by-step experimental protocol, and a summary of the expected results.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of a range of biologically active molecules. This protocol outlines a reliable and high-yielding synthetic route starting from 1,2-benzisothiazol-3(2H)-one.
Reaction Scheme
The synthesis proceeds via the chlorination of 1,2-benzisothiazol-3(2H)-one using thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst and chlorobenzene (B131634) as the solvent.
Reaction:
1,2-benzisothiazol-3(2H)-one + SOCl₂ --(DMF, Chlorobenzene)--> this compound
Experimental Protocol
This protocol is based on a well-established method for the synthesis of this compound.[1]
Materials:
-
1,2-benzisothiazol-3-one
-
N,N-dimethylformamide (DMF)
-
Chlorobenzene
-
Thionyl chloride (SOCl₂)
-
High boiling paraffin (B1166041) oil
Equipment:
-
1 L four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Apparatus for vacuum distillation (including a 20 cm Vigreux column)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of N,N-dimethylformamide (DMF), and 100.0 g of chlorobenzene.[1]
-
Heating: Begin stirring the mixture and heat the reaction system to a temperature between 70 °C and 80 °C.[1]
-
Addition of Thionyl Chloride: Slowly add 71.4 g (0.6 mol) of thionyl chloride dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 70 °C and 80 °C.[1]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at the same temperature for 8 hours.[1]
-
Solvent Removal: Upon completion of the reaction, concentrate the liquid reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.[1]
-
Purification: To the resulting crude product, add 200 ml of high boiling paraffin oil.[1] Purify the product by vacuum distillation at 128 °C and 0.93 kPa using a 20 cm Vigreux column.[1]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 1,2-benzisothiazol-3-one | 75.6 g (0.5 mol) | [1] |
| N,N-dimethylformamide (DMF) | 54.8 g (0.75 mol) | [1] |
| Thionyl chloride (SOCl₂) | 71.4 g (0.6 mol) | [1] |
| Chlorobenzene | 100.0 g | [1] |
| Reaction Conditions | ||
| Temperature | 70 °C - 80 °C | [1] |
| Reaction Time | 8 hours | [1] |
| Purification | ||
| Distillation Temperature | 128 °C | [1] |
| Distillation Pressure | 0.93 kPa | [1] |
| Product | ||
| This compound Yield | 75.1 g (90%) | [1] |
| This compound Purity | 99.4% | [1] |
Visual Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Routes
While the presented protocol offers a high-yield and straightforward approach, other methods for the synthesis of this compound and its derivatives have been reported. One such method involves the chlorination of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with phosphorus pentachloride.[2] Another approach describes the reaction of 1,2-benzisothiazoles with elemental chlorine in the presence of an organic acid.
These alternative routes may be suitable depending on the availability of starting materials and the desired scale of the reaction.
Conclusion
The protocol described provides a detailed and reliable method for the synthesis of this compound, a valuable intermediate for drug discovery and development. By following the outlined steps, researchers can consistently obtain a high yield and purity of the target compound.
References
The Versatile Scaffold: 3-Chloro-1,2-benzisothiazole in Pharmaceuticals and Agrochemicals
A cornerstone in the synthesis of atypical antipsychotics and potent fungicides, 3-Chloro-1,2-benzisothiazole serves as a critical building block for a range of bioactive molecules. Its unique chemical properties allow for the development of compounds that modulate key central nervous system receptors and inhibit fungal growth, addressing significant needs in medicine and agriculture.
This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utility of this compound. It covers its application in the synthesis of the atypical antipsychotic drugs Ziprasidone and Lurasidone, the fungicide Oryzaemate, and other derivatives with antimicrobial properties.
Pharmaceutical Applications: A Focus on Atypical Antipsychotics
This compound is a pivotal intermediate in the synthesis of several atypical antipsychotic medications, most notably Ziprasidone and Lurasidone. These drugs are crucial in the management of schizophrenia and bipolar disorder. Their therapeutic effects are primarily attributed to their unique receptor binding profiles, which involve a combination of antagonism and agonism at various dopamine (B1211576) and serotonin (B10506) receptors.
Ziprasidone
Ziprasidone is an atypical antipsychotic used in the treatment of schizophrenia, bipolar mania, and acute agitation in schizophrenic patients.[1] Its mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] It also exhibits agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.[3][4]
Quantitative Data: Receptor Binding Affinity of Ziprasidone
| Receptor | K_i_ (nM) | Reference |
| Dopamine D2 | 4.8 | [1][3] |
| Dopamine D3 | 7.2 | [1] |
| Serotonin 5-HT2A | 0.4 | [1] |
| Serotonin 5-HT2C | 1.3 | [1] |
| Serotonin 5-HT1A | 3.4 | [1] |
| Serotonin 5-HT1D | 2 | [1] |
| α1-Adrenergic | 10 | [1] |
| Histamine H1 | 47 | [1] |
Experimental Protocol: Synthesis of Ziprasidone from this compound
The synthesis of Ziprasidone from this compound involves a multi-step process, including the formation of key intermediates.
Step 1: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine
This intermediate is synthesized via the reaction of this compound with piperazine (B1678402).
-
Materials: this compound, Piperazine, Ethanol.
-
Procedure:
-
Dissolve this compound (1 mmol) and piperazine (1.2 mmol) in ethanol.
-
Heat the reaction mixture at 80°C for 36 hours.[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water.
-
Dry the ethyl acetate layer over sodium sulfate (B86663) and concentrate to yield 3-(1-piperazinyl)benzo[d]isothiazole.[5]
-
Step 2: Synthesis of 6-chloro-5-(2-chloroethyl)oxindole
This intermediate is prepared from 6-chlorooxindole (B1630528).
-
Materials: 6-chlorooxindole, Chloroacetyl chloride, Aluminum chloride, Triethylsilane, Trifluoroacetic acid.
-
Procedure:
-
React 6-chlorooxindole with chloroacetyl chloride in the presence of aluminum chloride to yield 5-(chloroacetyl)-6-chlorooxindole.
-
Reduce the resulting ketone with triethylsilane in trifluoroacetic acid to obtain 6-chloro-5-(2-chloroethyl)oxindole.[6]
-
Step 3: Synthesis of Ziprasidone
-
Materials: 1-(1,2-benzisothiazol-3-yl)piperazine, 6-chloro-5-(2-chloroethyl)oxindole, Sodium carbonate, Water.
-
Procedure:
-
Combine 1-(1,2-benzisothiazol-3-yl)piperazine and 6-chloro-5-(2-chloroethyl)oxindole in water in the absence of a base.
-
Heat the mixture to reflux temperature (approximately 95-100°C) and maintain for 15 hours.[7][8]
-
Cool the reaction mixture and filter the precipitate.
-
Wash the crude product with water and dry to obtain Ziprasidone.[7][8]
-
Lurasidone
Lurasidone is another atypical antipsychotic used for the treatment of schizophrenia and bipolar depression.[9] Its mechanism of action is primarily through antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and partial agonist activity at the 5-HT1A receptor.[9][10]
Quantitative Data: Receptor Binding Affinity of Lurasidone
| Receptor | K_i_ (nM) | Reference |
| Dopamine D2 | 1.0 - 1.68 | [2][11][12] |
| Serotonin 5-HT2A | 0.47 - 2.03 | [10][11][12] |
| Serotonin 5-HT7 | 0.495 - 0.5 | [2][10] |
| Serotonin 5-HT1A | 6.38 - 6.75 | [10][11][12] |
| α2C-Adrenergic | 10.8 | [10][11][12] |
| α1-Adrenergic | 48 | [11][12] |
| Histamine H1 | >1000 | [11][12] |
| Muscarinic M1 | >1000 | [11][12] |
Experimental Protocol: Synthesis of Lurasidone from this compound
The synthesis of Lurasidone is a multi-step process that utilizes an intermediate derived from this compound.
Step 1: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine
This step is identical to the first step in the Ziprasidone synthesis.
Step 2: Synthesis of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate (B1217627)
-
Materials: 1-(1,2-benzisothiazol-3-yl)piperazine, (1R,2R)-bis(methanesulfonyloxymethyl)cyclohexane, Acetonitrile (B52724), Sodium carbonate.
-
Procedure:
-
React 1-(1,2-benzisothiazol-3-yl)piperazine with (1R,2R)-bis(methanesulfonyloxymethyl)cyclohexane in acetonitrile in the presence of sodium carbonate.[5]
-
Reflux the reaction mixture for 20 hours.[5]
-
Filter the reaction mixture and concentrate the filtrate to obtain the desired spirocyclic intermediate.[5]
-
Step 3: Synthesis of Lurasidone
-
Materials: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate, bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide, Potassium carbonate, Toluene (B28343).
-
Procedure:
Agrochemical Applications: A Key Fungicide Intermediate
This compound 1,1-dioxide, a derivative of this compound, is a crucial intermediate in the production of the fungicide Oryzaemate.[9] Oryzaemate is effective in controlling various plant diseases, particularly rice blast caused by the fungus Magnaporthe oryzae.
Experimental Protocol: In Vitro Antifungal Assay against Magnaporthe oryzae
This protocol outlines a general method for testing the efficacy of fungicides against the rice blast fungus.
-
Materials: Magnaporthe oryzae culture, Potato Dextrose Agar (PDA), Fungicide to be tested (e.g., Oryzaemate), Sterile petri dishes, Micropipettes, Incubator.
-
Procedure (Poisoned Food Technique):
-
Prepare PDA medium and sterilize it by autoclaving.
-
Incorporate the test fungicide into the molten PDA at various concentrations (e.g., 1, 10, 100, 1000 ppm).
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Place a mycelial disc (e.g., 5 mm diameter) from an actively growing culture of Magnaporthe oryzae at the center of each plate.[14]
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 7-14 days).[14]
-
Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control plate without the fungicide.[14]
-
The EC50 value (the concentration of the fungicide that inhibits fungal growth by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[6]
-
Broader Antimicrobial Potential
Derivatives of 1,2-benzisothiazole (B1215175) have demonstrated a wide range of antimicrobial activities against various bacteria and fungi. The antimicrobial efficacy is often influenced by the nature of the substituent on the nitrogen atom of the benzisothiazole ring.
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of 1,2-Benzisothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-propenyl-1,2-benzisothiazol-3-yl)amidine | Gram-positive bacteria | 25 | [15] |
| N-propenyl-1,2-benzisothiazol-3-yl)amidine | Yeasts | 3-12 | [15] |
| N-propenyl-1,2-benzisothiazol-3-yl)amidine | Moulds | 25 | [15] |
| Various N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Gram-positive bacteria | Potencies 10-20 times higher than 1,2-benzisothiazolin-3-one | [16] |
| Benzenesulfonamide derivatives of 1,2-benzisothiazole | Gram-positive bacteria | Good activity | [17] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), Antimicrobial compound, 96-well microtiter plates, Incubator.
-
Procedure:
-
Prepare a stock solution of the antimicrobial compound.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
References
- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 10. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 12. cambridge.org [cambridge.org]
- 13. Spiro(2H-isoindole-2,1'-piperazinium), 4'-(1,2-benzisothiazol-3-yl)octahydro-, (3aR,7aR)-, methanesulfonate (1:1) | C20H29N3O3S2 | CID 71578599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. Synthesis and antimicrobial activity of N-(1,2-benzisothiazol-3-yl)amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Ziprasidone using 3-Chloro-1,2-benzisothiazole as a Key Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziprasidone is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1] Its synthesis involves the coupling of two key fragments: a substituted oxindole (B195798) moiety and a benzisothiazole piperazine (B1678402) group. A critical intermediate in the formation of the latter is 3-Chloro-1,2-benzisothiazole. This document provides detailed application notes and experimental protocols for the synthesis of Ziprasidone, with a focus on the preparation and reaction of this compound.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting material, the intermediate, and the final product is provided below for easy reference.
| Property | This compound | 3-(1-Piperazinyl)-1,2-benzisothiazole (B29119) | Ziprasidone |
| Molecular Formula | C₇H₄ClNS | C₁₁H₁₃N₃S | C₂₁H₂₁ClN₄OS |
| Molecular Weight | 169.63 g/mol [2] | 219.31 g/mol [3] | 412.9 g/mol [4] |
| Appearance | White to light yellow crystalline powder[5] | White to off-white crystalline solid[6] | Solid[4] |
| Melting Point | Not specified | 89.0 to 93.0 °C[7] | Not specified |
| Solubility | Soluble in Chloroform, Dichloromethane and Ethyl Acetate (B1210297); sparingly soluble in water[5][8] | Soluble in Methanol[7] | 7.18e-03 g/L in water[4] |
| CAS Number | 7716-66-7[2] | 87691-87-0[3] | 146939-27-7[4] |
Synthetic Pathway Overview
The synthesis of Ziprasidone from 1,2-benzisothiazol-3-one involves a three-step process. The first step is the chlorination of 1,2-benzisothiazol-3-one to form the key intermediate, this compound. This is followed by a nucleophilic substitution reaction with piperazine to yield 3-(1-piperazinyl)-1,2-benzisothiazole. Finally, this intermediate is condensed with 5-(2-chloroethyl)-6-chlorooxindole to produce Ziprasidone.
Caption: Synthetic pathway for Ziprasidone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the chlorination of 1,2-benzisothiazol-3-one to yield this compound.[8]
Materials:
-
1,2-benzisothiazol-3-one (75.6 g, 0.5 mol)
-
N,N-dimethylformamide (DMF) (54.8 g, 0.75 mol)
-
Chlorobenzene (100.0 g)
-
Thionyl chloride (SOCl₂) (71.4 g, 0.6 mol)
-
1 L four-necked round-bottomed flask
-
Mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
To the 1 L four-necked round-bottomed flask, add 1,2-benzisothiazol-3-one, DMF, and chlorobenzene.
-
Begin stirring and maintain the temperature of the reaction system between 70 °C and 80 °C.
-
Slowly add thionyl chloride dropwise over a period of 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 8 hours.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.
-
The resulting crude product is then subjected to vacuum distillation at 128 °C and 0.93 kPa to yield the target product.
Expected Yield: 75.1 g (0.45 mol) of this compound, which corresponds to a 90% yield.[8]
Protocol 2: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole
This protocol describes the reaction of this compound with piperazine.
Materials:
-
This compound (1 mmol)
-
Piperazine (1.2 mmol)
-
Ethanol
-
Ethyl acetate
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Combine this compound and piperazine in ethanol.
-
Heat the reaction mixture at 80 °C for 36 hours.
-
After the reaction is complete, concentrate the mixture.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the ethyl acetate layer over sodium sulfate and concentrate to obtain the product.
Expected Yield: 85% yield of 3-(piperazin-1-yl)benzo[d]isothiazole as a white solid.[1]
Protocol 3: Synthesis of Ziprasidone
This protocol outlines the final condensation step to produce Ziprasidone.
Materials:
-
3-(1-piperazinyl)-1,2-benzisothiazole
-
5-(2-chloroethyl)-6-chloro-oxindole
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
React 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroethyl)-6-chloro-oxindole in water.
-
Add sodium carbonate as a neutralizing agent.
-
Heat the reaction mixture to reflux.
-
The progress of the reaction can be monitored by a suitable analytical technique such as HPLC.
-
Upon completion, the product can be isolated and purified.
Analytical Data Summary
The following table summarizes key analytical data for the intermediate and final product.
| Compound | Analytical Data |
| 3-(1-piperazinyl)-1,2-benzisothiazole | ¹H NMR (400 MHz, CDCl₃): δ = 7.42 (t, J = 7.2 Hz, 1H), 7.29 (m, 3H), 4.14 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H)[1]¹³C NMR (100 MHz, DMSO+CDCl₃): 166.8, 156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8, 53.6, 49.2, 46.6, 45.1, 7.1[1]MS (ESI): m/z 220.33 (M+)[1] |
| Ziprasidone | MS: The predominant peak corresponds to the [M+H]⁺ ion at m/z 413.2. A major product ion is observed at m/z 194.0. |
Mechanism of Action of Ziprasidone
Ziprasidone's therapeutic effects are believed to be mediated through its antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. It also has agonist activity at the 5-HT₁ₐ receptor and inhibits the reuptake of serotonin and norepinephrine.[9]
Caption: Mechanism of action of Ziprasidone.
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and characterization of Ziprasidone is depicted below.
Caption: Experimental workflow for Ziprasidone synthesis.
References
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | 7716-66-7 [chemicalbook.com]
- 9. Ziprasidone Hydrochloride | C21H22Cl2N4OS | CID 219099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Chloro-1,2-benzisothiazole 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1,2-benzisothiazole 1,1-dioxide, also known as pseudo-saccharyl chloride, is a valuable synthetic intermediate in medicinal chemistry and drug development. Its unique chemical structure, featuring a reactive chloride at the 3-position of the benzisothiazole dioxide core, makes it a key building block for the synthesis of a variety of biologically active molecules. This document provides detailed protocols for the preparation, purification, and characterization of this important compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₄ClNO₂S |
| Molecular Weight | 201.63 g/mol |
| Appearance | Colorless solid/needles[1] |
| Melting Point | 143-145 °C[1][2] |
| Solubility | Insoluble in water; soluble in dichloroethane, toluene, and trichloromethane[1][2] |
Synthesis of this compound 1,1-dioxide
The most common and well-documented method for the synthesis of this compound 1,1-dioxide involves the chlorination of saccharin (B28170).[1] An alternative pathway begins with 1,2-benzisothiazol-3-one.
Protocol 1: Synthesis from Saccharin using Phosphorus Pentachloride
This protocol details the reaction of saccharin with phosphorus pentachloride to yield this compound 1,1-dioxide. The reaction proceeds through the formation of an intermediate, 2-chlorosulfonylcyanobenzene, which then cyclizes under the reaction conditions to the desired product.[1][3]
Materials:
-
Saccharin
-
Phosphorus pentachloride (PCl₅)
-
Trichloromethane (chloroform)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, thoroughly mix saccharin (e.g., 5.1 g, 2.8 x 10⁻² mol) and phosphorus pentachloride (e.g., 7 g, 3.3 x 10⁻² mol).[1]
-
Reaction: Heat the mixture to 220°C and reflux for 2 hours. The reaction is complete when the liberation of hydrogen chloride gas ceases.[1]
-
Work-up: After cooling, distill off the phosphorus oxychloride by-product under vacuum at 180°C.[1]
-
Purification: The crude product will crystallize in the reaction flask upon cooling to room temperature. Filter the solid under pressure. Recrystallize the product from trichloromethane to afford colorless needles of this compound 1,1-dioxide.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 72% | [1] |
| Melting Point | 144-145 °C | [1] |
Characterization Data:
| Technique | Data | Reference |
| Elemental Analysis | Calculated for C₇H₄NO₂SCl: C, 41.7%; H, 2.0%; N, 7.0%. Found: C, 41.7%; H, 2.0%; N, 6.9% | [1] |
| ¹H-NMR | δ 7.85 (4H, m, Ar-H) | [1] |
| IR (cm⁻¹) | 1726, 1654, 1604 (C=C), 1346 (SO₂), 775 (Ar-H), 692 (C-Cl) | [1] |
| Mass Spectrometry (EI) | m/z 201 | [1] |
Protocol 2: Synthesis from Saccharin using Thionyl Chloride and DMF
An alternative method involves the use of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[2]
Materials:
-
Saccharin
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Solvent (e.g., chlorobenzene)
-
Reaction vessel with stirrer, thermometer, and reflux condenser
Procedure:
-
Reaction Setup: To a reaction vessel, add saccharin, DMF, and the solvent.
-
Reaction: Heat the mixture and add thionyl chloride dropwise while maintaining the reaction temperature.
-
Work-up and Purification: After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude product can then be purified, for example, by distillation or recrystallization.
Experimental Workflow
Caption: Synthesis of this compound 1,1-dioxide.
Signaling Pathway and Logical Relationships
The synthesis of this compound 1,1-dioxide from saccharin follows a logical progression of chemical transformations. The key steps involve the activation of the carbonyl group of saccharin by the chlorinating agent, followed by ring-opening and subsequent intramolecular cyclization to form the final product.
Caption: Reaction pathway from saccharin to the final product.
References
Application Notes and Protocols for the Use of 3-Chloro-1,2-benzisothiazole in Biocidal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1,2-benzisothiazole is a synthetic organic compound belonging to the isothiazolinone class of biocides. These compounds are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and algae. While this compound is also utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its inherent biocidal properties make it a candidate for inclusion in various preservative formulations.[1] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in the development of effective biocidal products.
The primary mechanism of action for isothiazolinones involves the disruption of essential cellular functions in microorganisms.[2] The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic residues of proteins, such as cysteine and glutathione, leading to the inhibition of critical enzymes involved in metabolism and cellular respiration. This interaction ultimately results in the cessation of microbial growth and cell death.
Application Notes
This compound can be considered for use in a variety of industrial and consumer product formulations to prevent microbial contamination and spoilage. Its efficacy is often enhanced when used in combination with other biocidal agents, creating a synergistic effect that broadens the spectrum of activity and reduces the required concentrations of individual components.
Key Application Areas:
-
Water Treatment: Control of microbial growth in industrial water systems, such as cooling towers, pulp and paper mills, and oilfield waters.
-
Paints and Coatings: In-can preservation to prevent spoilage of water-based paints, adhesives, and sealants, as well as dry-film protection against fungal and algal growth on applied coatings.
-
Polymer Emulsions: Preservation of latex and other polymer emulsions used in various industrial processes.
-
Metalworking Fluids: Inhibition of bacterial and fungal growth in water-based metalworking fluids to prevent degradation and odor formation.
-
Agrochemical Formulations: While often used as a synthetic intermediate, its inherent biocidal activity can contribute to the overall preservative system of pesticide and fertilizer formulations.[1]
Formulation Strategies:
The formulation of biocides containing this compound should focus on stability, compatibility with other ingredients, and synergistic combinations. Isothiazolinones can be sensitive to pH and the presence of nucleophiles.
-
Synergistic Blends: Combining this compound with other biocides can enhance efficacy and combat potential microbial resistance. Common synergistic partners for isothiazolinones include other isothiazolinones (e.g., 2-methyl-4-isothiazolin-3-one), formaldehyde-releasing compounds, and quaternary ammonium (B1175870) compounds.
-
pH Stability: The stability and activity of isothiazolinones can be pH-dependent. Formulation development should include stability testing at the intended pH range of the final product.
-
Compatibility: It is crucial to assess the compatibility of this compound with other components of the formulation, such as surfactants, emulsifiers, and pigments, to ensure that its biocidal activity is not compromised.
Quantitative Data
The following tables provide representative quantitative data for isothiazolinone biocides. While specific data for this compound is limited in publicly available literature, the data for the closely related compounds, 1,2-benzisothiazolin-3-one (BIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), offer a valuable reference for estimating its potential efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isothiazolinones
| Microorganism | BIT (µg/mL) | CMIT (µg/mL) |
| Escherichia coli | 15-20 | 0.1-0.5 |
| Schizosaccharomyces pombe | 15-20 | 0.1-0.5 |
Source: Adapted from a study on the growth inhibitory and biocidal activity of isothiazolone (B3347624) biocides.[2]
Table 2: Recommended Use Levels in Various Applications (Based on General Isothiazolinone Formulations)
| Application | Recommended Concentration (% w/w) |
| In-Can Preservation (Paints, Adhesives) | 0.05 - 0.20 |
| Dry-Film Preservation (Coatings) | 0.10 - 0.50 |
| Metalworking Fluids | 0.02 - 0.15 |
| Industrial Water Treatment | 10 - 50 ppm |
Note: These are typical concentration ranges and the optimal use level should be determined through efficacy testing in the specific formulation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of biocide formulations containing this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the biocide that will inhibit the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration.
-
Sterile nutrient broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Sterile 96-well microtiter plates.
-
Microorganism cultures (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Candida albicans).
-
Spectrophotometer or microplate reader.
-
Incubator.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate sterile nutrient broth directly in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no biocide) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours (bacteria) or 3-5 days (fungi).
-
Evaluation: Determine the MIC by visually inspecting for the lowest concentration of the biocide that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Preservative Efficacy Test (Challenge Test)
Objective: To evaluate the effectiveness of the biocide in a specific product formulation against microbial challenge over time. This protocol is based on standard methods like ASTM E2276.
Materials:
-
Product formulation containing this compound.
-
Control formulation (without biocide).
-
Mixed culture of relevant microorganisms (bacteria and fungi).
-
Sterile containers.
-
Neutralizer solution (to inactivate the biocide at the time of sampling).
-
Plating medium (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar).
-
Incubator.
Procedure:
-
Inoculation: Inoculate a known quantity of the product formulation with a high concentration (e.g., 10^6 - 10^7 CFU/g) of the mixed microbial culture.
-
Incubation: Store the inoculated product at a specified temperature (e.g., ambient or elevated) for a defined period (e.g., 28 days).
-
Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), withdraw a sample of the inoculated product and transfer it to a neutralizer solution. Perform serial dilutions and plate onto the appropriate agar medium.
-
Enumeration: Incubate the plates and count the number of surviving microorganisms (CFU/g).
-
Evaluation: Compare the microbial count in the preserved formulation to the control formulation over time. A significant reduction in the microbial population in the preserved product indicates effective preservation.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in biocides.
Caption: Logical relationship in biocide formulation.
Caption: Experimental workflow for MIC determination.
Caption: Simplified mechanism of action for isothiazolinones.
References
Application Notes and Protocols for the Chemical Synthesis of 3-Chloro-1,2-benzisothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of 3-chloro-1,2-benzisothiazole and its derivatives. These compounds are important intermediates in the synthesis of various pharmaceuticals, including antipsychotic agents like ziprasidone.[1][2] The following sections outline two primary synthetic methodologies, offering a comparative overview of their efficacy and procedural requirements.
Synthesis Methodologies Overview
The synthesis of this compound can be effectively achieved through two principal routes: the chlorination of 1,2-benzisothiazol-3(2H)-one and the direct chlorination of a 1,2-benzisothiazole (B1215175) core. Both methods offer high yields and produce a product of high purity, suitable for further application in drug discovery and development.
Quantitative Data Summary
The following table summarizes the quantitative data for the two primary synthesis methods, allowing for a direct comparison of their efficiency.
| Method | Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield | Purity |
| 1. Chlorination of 1,2-benzisothiazol-3(2H)-one | 1,2-benzisothiazol-3(2H)-one | Thionyl chloride (SOCl₂), DMF | Chlorobenzene (B131634) | 70-80 °C | 8 hours | 90% | N/A |
| 2. Direct Chlorination of 1,2-benzisothiazole | 4-chloro-1,2-benzisothiazole | Elemental Chlorine (Cl₂), Glacial Acetic Acid | Glacial Acetic Acid | 50 °C | 30 minutes | 90% | N/A |
| 2a. Direct Chlorination (Alternative Acid) | 4-chloro-1,2-benzisothiazole | Elemental Chlorine (Cl₂), Formic Acid | Formic Acid | N/A | N/A | 95% | N/A |
Experimental Protocols
Method 1: Synthesis of this compound from 1,2-benzisothiazol-3(2H)-one
This method involves the chlorination of 1,2-benzisothiazol-3(2H)-one using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Materials:
-
1,2-benzisothiazol-3(2H)-one (0.5 mol, 75.6 g)
-
N,N-dimethylformamide (DMF) (0.75 mol, 54.8 g)
-
Thionyl chloride (SOCl₂) (0.6 mol, 71.4 g)
-
Chlorobenzene (100.0 g)
-
1 L four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Vacuum distillation apparatus
Procedure:
-
To a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, sequentially add 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of N,N-dimethylformamide (DMF), and 100.0 g of chlorobenzene as a solvent.[3]
-
Begin stirring the mixture and maintain the temperature of the reaction system between 70 °C and 80 °C.[3]
-
Slowly add 71.4 g (0.6 mol) of thionyl chloride (SOCl₂) dropwise over a period of 1 hour.[3]
-
After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 8 hours.[3]
-
Upon completion of the reaction, concentrate the liquid reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.[3]
-
The resulting crude product is then subjected to vacuum distillation at 128 °C and 0.93 kPa to yield the target product, this compound.[3]
Expected Yield: 75.1 g (0.45 mol), which corresponds to a 90% yield.[3]
Method 2: Synthesis of 3,4-dichloro-1,2-benzisothiazole by Direct Chlorination
This method describes the direct chlorination of a substituted 1,2-benzisothiazole at the 3-position using elemental chlorine in an acidic solvent.
Materials:
-
4-chloro-1,2-benzisothiazole (170 parts by weight)
-
Glacial acetic acid (300 parts by weight) or Formic acid (300 parts by weight)
-
Elemental chlorine (Cl₂) (75 parts by weight)
-
Reaction vessel suitable for gas introduction
-
Stirring apparatus
-
Temperature control system
-
Filtration apparatus
Procedure:
-
Dissolve 170 parts of 4-chloro-1,2-benzisothiazole in 300 parts of glacial acetic acid in a suitable reaction vessel.[4]
-
While stirring, pass 75 parts of chlorine gas into the solution at 50 °C over a period of 30 minutes.[4]
-
The product will precipitate in crystalline form during the reaction.[4]
-
After the reaction is complete, cool the mixture and collect the crystalline product by vacuum filtration.[4]
-
Dry the collected product.[4]
Expected Yield:
-
With glacial acetic acid: 183 parts of 3,4-dichloro-1,2-benzisothiazole (90% of theoretical yield).[4]
-
With formic acid: 193 parts of 3,4-dichloro-1,2-benzisothiazole (95% of theoretical yield).[4]
Visualized Workflows and Pathways
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound compounds.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Benzothiazolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis, characterization, and biological evaluation of novel benzothiazolopyridine derivatives. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.
Introduction
Benzothiazolopyridines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The fusion of the benzothiazole (B30560) and pyridine (B92270) rings creates a unique scaffold that has been shown to interact with various biological targets.[1][2] This structural motif is present in a number of compounds with demonstrated therapeutic potential. The development of novel derivatives and the exploration of their biological activities are active areas of research aimed at discovering new therapeutic agents.[1][3]
This guide offers detailed experimental protocols for the synthesis of a representative benzothiazolopyridine derivative and for the subsequent evaluation of its biological activities.
Synthesis of Benzothiazolopyridine Derivatives
A common and effective method for the synthesis of substituted pyridine rings, which can be fused to a benzothiazole core, involves the reaction of α,β-unsaturated compounds with a source of ammonia (B1221849) and a compound containing an active methylene (B1212753) group. The following protocol details the synthesis of 2-amino-5-phenylpyridine-3-carbonitrile derivatives, which can be adapted for the creation of a variety of benzothiazolopyridine analogs.
Experimental Protocol: Synthesis of 2-Amino-5-arylpyridine-3-carbonitrile Derivatives
This protocol describes a one-pot, multi-component reaction for the synthesis of 2-amino-5-arylpyridine-3-carbonitrile derivatives.
Materials:
-
Aryl-enaminonitrile (1a-d)
-
Ethanol
-
Ammonium acetate (B1210297)
-
Methylene chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of the appropriate aryl-enaminonitrile (1a-d) and malononitrile is prepared in refluxing ethanol.
-
Ammonium acetate is added to the mixture, and the reaction is refluxed for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (in vacuo).
-
The residue is dissolved in methylene chloride and washed with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 10% EtOAc in hexane) as the eluent to afford the pure 2-amino-5-arylpyridine-3-carbonitrile derivatives (2a-d).[4]
Characterization:
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.
-
¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Synthetic Workflow Diagram
References
Application Notes and Protocols for Marine Antifouling Applications of Benzisothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzisothiazole derivatives as effective marine antifouling agents. This document details their efficacy against common fouling organisms, outlines their mechanism of action, and provides standardized protocols for their evaluation.
Introduction
Marine biofouling, the accumulation of microorganisms, plants, algae, and animals on submerged surfaces, poses a significant challenge to maritime industries, leading to increased fuel consumption, corrosion, and the transport of invasive species. Benzisothiazole derivatives have emerged as a class of potent, broad-spectrum biocides used in antifouling coatings to combat this issue. Key derivatives such as 1,2-benzisothiazol-3(2H)-one (BIT) and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) have demonstrated significant efficacy in inhibiting the settlement and growth of a wide range of marine fouling organisms.[1][2] This document serves as a resource for researchers engaged in the development and evaluation of new antifouling technologies.
Mechanism of Action
The antifouling activity of benzisothiazole derivatives stems from their ability to function as electrophilic agents that disrupt essential metabolic pathways in fouling organisms.[3] The primary mechanism involves a two-step process:
-
Rapid Inhibition of Growth and Metabolism: Isothiazolinones quickly penetrate the cell walls of marine bacteria and the cells of algae and larval stages of invertebrates. Inside the cell, the electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic groups, particularly the thiol (-SH) groups present in the active sites of key enzymes like dehydrogenases.[4][5] This interaction leads to the rapid inhibition of critical physiological functions, including respiration (oxygen consumption) and energy generation (ATP synthesis).[5]
-
Irreversible Cell Damage and Viability Loss: Following the initial metabolic inhibition, a cascade of events leads to irreversible cell damage and death. The disruption of dehydrogenase enzymes involved in the Krebs cycle and electron transport chain is a crucial step.[3][4] This is followed by the destruction of protein thiols and the production of free radicals, ultimately leading to a loss of cell viability over a period of hours.[1]
The following diagram illustrates the proposed signaling pathway for the antifouling action of benzisothiazole derivatives.
References
- 1. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]
- 2. Toxicity of herbicides to the marine microalgae Tisochrysis lutea and Tetraselmis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound 1,1-dioxide.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of this compound 1,1-dioxide. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. A primary cause is the formation of the isomeric byproduct, 2-chlorosulfonylcyanobenzene.[1] The reaction temperature plays a critical role in determining the product distribution. Higher temperatures favor the formation of the desired this compound 1,1-dioxide.
Recommendations:
-
Optimize Reaction Temperature: Ensure the reaction is conducted at a sufficiently high temperature. For the reaction of saccharin (B28170) with phosphorus pentachloride, a temperature of 220°C has been shown to produce a good yield of the desired product, while lower temperatures (e.g., 85-140°C) can lead to a mixture of products or unreacted starting material.[1]
-
Ensure Complete Reaction: Monitor the reaction for the cessation of hydrogen chloride gas evolution, which indicates the reaction is nearing completion.[1]
-
Purification Method: The choice of purification method can impact the isolated yield. Recrystallization from a suitable solvent, such as trichloromethane, is a preferred method for obtaining the pure product.[1]
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is contaminated with impurities. How can I identify and remove them?
-
Answer: The most common impurity is the isomeric byproduct 2-chlorosulfonylcyanobenzene, which can be identified by infrared spectroscopy showing a characteristic nitrile peak (νmax: 2235 cm-1).[1] Unreacted saccharin can also be a contaminant if the reaction is incomplete.
Recommendations:
-
Reaction Temperature Control: As mentioned previously, maintaining a high reaction temperature (around 220°C for the PCl5 method) is crucial to minimize the formation of 2-chlorosulfonylcyanobenzene.[1]
-
Recrystallization: This is an effective method for purifying the final product. Solvents such as trichloromethane have been successfully used for recrystallization.[1] General recrystallization principles, such as slow cooling to promote the formation of pure crystals, should be followed.
-
Vacuum Distillation: For syntheses starting from 1,2-benzisothiazol-3-one and thionyl chloride, vacuum distillation of the crude product can yield a high-purity product.[2]
-
Issue 3: Reaction Stalls or Proceeds Slowly
-
Question: The reaction seems to be proceeding very slowly or has stalled. What could be the issue?
-
Answer: A slow or stalled reaction could be due to insufficient temperature, impure reagents, or inadequate mixing.
Recommendations:
-
Verify Temperature: Ensure the reaction mixture is maintained at the optimal temperature throughout the process.
-
Reagent Quality: Use high-purity starting materials. Moisture can be detrimental to the reaction, so ensure all reagents and glassware are dry.
-
Effective Mixing: For heterogeneous reactions (solid-liquid), ensure thorough mixing to maximize the contact between reactants.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound 1,1-dioxide?
A1: The most common starting material is saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).[1] Another reported starting material is 1,2-benzisothiazol-3-one.[2]
Q2: What are the typical chlorinating agents used in this synthesis?
A2: Phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) are the most frequently used chlorinating agents.[1][3]
Q3: What is the role of a catalyst in the synthesis using thionyl chloride?
A3: In the reaction of saccharin or 1,2-benzisothiazol-3-one with thionyl chloride, a catalyst such as N,N-dimethylformamide (DMF) is often used to facilitate the reaction.[3]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The reagents used are hazardous. Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. The reaction releases hydrogen chloride gas, which is toxic and corrosive. Therefore, the synthesis must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound 1,1-dioxide can be assessed by its melting point (typically around 143-145°C) and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][3]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound 1,1-dioxide
| Starting Material | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Saccharin | Phosphorus pentachloride | None | None | 220 | 2 | 72 | [1] |
| Saccharin | Phosphorus pentachloride | None | None | 140 | 2 | Mixture of products | [1] |
| Saccharin | Phosphorus pentachloride | None | None | 85 | 2 | Mixture with starting material | [1] |
| 1,2-Benzisothiazol-3-one | Thionyl chloride | Chlorobenzene (B131634) | DMF | 70-80 | 8 | 90 | [2] |
Experimental Protocols
Protocol 1: Synthesis from Saccharin using Phosphorus Pentachloride [1]
-
Thoroughly mix saccharin (e.g., 5.1 g, 2.8 x 10⁻² mol) with phosphorus pentachloride (e.g., 7 g, 3.3 x 10⁻² mol).
-
Heat the mixture to 220°C and reflux for 2 hours, or until the liberation of hydrogen chloride gas ceases.
-
Distill off the phosphorus oxychloride under vacuum at 180°C.
-
The residue will crystallize upon cooling to room temperature.
-
Filter the product under pressure.
-
Recrystallize the crude product from trichloromethane to obtain colorless needles of this compound 1,1-dioxide.
Protocol 2: Synthesis from 1,2-Benzisothiazol-3-one using Thionyl Chloride [2]
-
To a four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,2-benzisothiazol-3-one (e.g., 75.6 g, 0.5 mol), N,N-dimethylformamide (DMF) (e.g., 54.8 g, 0.75 mol), and chlorobenzene (e.g., 100.0 g) as a solvent.
-
Turn on the stirring and maintain the reaction temperature between 70°C and 80°C.
-
Slowly add thionyl chloride (e.g., 71.4 g, 0.6 mol) dropwise over 1 hour.
-
After the addition is complete, maintain the temperature and continue stirring for 8 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and unreacted thionyl chloride.
-
Subject the resulting crude product to vacuum distillation at 128°C under 0.93 kPa to yield the target product.
Mandatory Visualization
References
Technical Support Center: 3-Chloro-1,2-benzisothiazole Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-1,2-benzisothiazole, with a primary focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most frequently cited high-yield method is the chlorination of 1,2-benzisothiazol-3(2H)-one. This reaction is typically carried out using a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (B1210022) in a suitable solvent, often with a catalyst. Yields of 90% and higher have been reported using this approach.[1]
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several parameters are crucial for maximizing yield:
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Purity of Reactants: The purity of the starting material, 1,2-benzisothiazol-3(2H)-one, and the chlorinating agent is essential.
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Reaction Temperature: Maintaining a stable temperature, typically between 70-80°C, is critical for the reaction to proceed to completion without significant side product formation.[1]
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Choice of Catalyst: Catalysts such as N,N-dimethylformamide (DMF) or 1,3-dimethylimidazolidinone can significantly impact the reaction rate and yield.[1]
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Controlled Addition of Reagents: Slow, dropwise addition of the chlorinating agent helps to control the reaction exotherm and minimize side reactions.[1]
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Effective Purification: The final purification step, usually vacuum distillation, is critical for isolating the pure product and achieving a high final yield. The use of a high-boiling inert oil can aid in this process.[1]
Q3: My reaction yield is consistently low. What are the most common causes?
A3: Low yields can typically be attributed to one of several factors:
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Incomplete Reaction: This may be due to insufficient reaction time, low temperature, or using a substoichiometric amount of the chlorinating agent.
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Side Product Formation: Poor temperature control or impurities in the reactants can lead to the formation of unwanted byproducts.
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Degradation of Product: The product can be sensitive to high temperatures. Improper purification, such as distilling at too high a temperature or under insufficient vacuum, can lead to degradation.
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Mechanical Losses: Product loss during workup and purification steps, especially during transfers and distillation, can significantly reduce the isolated yield.
Troubleshooting Guide
Problem: Low or incomplete conversion of 1,2-benzisothiazol-3(2H)-one.
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Possible Cause 1: Inactive Chlorinating Agent.
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Solution: Thionyl chloride can degrade upon exposure to moisture. Use a fresh bottle or distill the thionyl chloride before use. Ensure all glassware is thoroughly dried.
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Possible Cause 2: Insufficient Reaction Time or Temperature.
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Solution: Monitor the reaction progress using a suitable technique (e.g., TLC, GC). A reported successful reaction time is 8 hours at 70-80°C after the addition of thionyl chloride is complete.[1] Ensure your heating and stirring apparatus maintains a consistent temperature throughout the reaction vessel.
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Possible Cause 3: Inadequate Catalysis.
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Solution: Ensure the catalyst (e.g., DMF) is added in the correct proportion. The catalyst is crucial for facilitating the reaction between the benzisothiazolone and the chlorinating agent.
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Problem: Significant formation of byproducts observed during analysis.
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Possible Cause 1: Reaction temperature was too high or addition of chlorinating agent was too fast.
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Solution: Maintain strict temperature control within the 70-80°C range. Add the thionyl chloride slowly and dropwise over a period of at least one hour to prevent temperature spikes from the exothermic reaction.[1]
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Possible Cause 2: Impurities in the starting material.
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Solution: Recrystallize or otherwise purify the starting 1,2-benzisothiazol-3(2H)-one before use. Impurities can lead to various side reactions, consuming reagents and complicating purification.
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Problem: Difficulty with final product isolation and purification by distillation.
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Possible Cause 1: Product decomposition at high temperature.
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Possible Cause 2: Bumping or inefficient distillation of a viscous residue.
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Solution: Before distillation, add a small amount of a high-boiling, inert liquid, such as paraffin (B1166041) oil.[1] This helps to ensure a smoother distillation process and improves the recovery of the product from the reaction flask. Using a short Vigreux column can also improve the purity of the distilled product.[1]
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Possible Cause 3: Incomplete removal of solvent and excess reagents.
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Solution: After the reaction is complete, concentrate the reaction mixture thoroughly under reduced pressure to remove the solvent (e.g., chlorobenzene) and any unreacted thionyl chloride before attempting the final distillation.[1]
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Data Presentation: Comparison of Synthesis Protocols
| Parameter | Method 1 | Method 2 |
| Starting Material | 1,2-benzisothiazol-3(2H)-one | 1,2-benzisothiazol-3(2H)-one (93% pure) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosgene |
| Catalyst / Additive | N,N-dimethylformamide (DMF) | 1,3-dimethylimidazolidinone |
| Solvent | Chlorobenzene (B131634) | Chlorobenzene |
| Key Conditions | 70-80°C, 8 hours | Phosgenation |
| Purification Aid | None specified | High boiling paraffin oil |
| Reported Yield | 90%[1] | 92.7%[1] |
| Reported Purity | Not Specified | 99.4%[1] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from a reported procedure with a 90% yield.[1]
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Apparatus Setup: Equip a 1 L four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Ensure the system is protected from atmospheric moisture.
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Reactant Charging: To the flask, add 75.6 g (0.5 mol) of 1,2-benzisothiazol-3(2H)-one, 54.8 g (0.75 mol) of N,N-dimethylformamide (DMF), and 100.0 g of chlorobenzene.
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Heating: Begin stirring and heat the mixture to maintain a temperature between 70°C and 80°C.
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Addition of Thionyl Chloride: Slowly add 71.4 g (0.6 mol) of thionyl chloride dropwise over a period of 1 hour. Monitor the temperature to ensure it remains within the specified range.
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Reaction: After the addition is complete, maintain the reaction mixture at 70-80°C with continuous stirring for 8 hours.
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Work-up: Cool the reaction mixture. Concentrate the liquid under reduced pressure to remove the chlorobenzene solvent and any excess, unreacted thionyl chloride.
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Purification: Subject the resulting crude product to vacuum distillation. Collect the fraction at 128°C under a reduced pressure of 0.93 kPa to yield the target product, this compound.
Protocol 2: Synthesis using Phosgene and Purification Aid
This protocol is adapted from a reported procedure with a 92.7% yield and 99.4% purity.[1]
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Reactant Charging: In a suitable reaction vessel, charge 4 kg of 93% pure 1,2-benzisothiazol-3(2H)-one, 90 g of 1,3-dimethylimidazolidinone, and 5 L of chlorobenzene.
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Phosgenation: Introduce phosgene into the mixture under appropriate temperature and pressure conditions to carry out the chlorination (specific phosgenation conditions are not detailed in the source). (Caution: Phosgene is extremely toxic and should only be handled by trained personnel with appropriate safety measures).
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Preparation for Distillation: Upon completion of the reaction, add 200 mL of high-boiling paraffin oil to the reaction product mixture.
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Purification: Perform a vacuum distillation using a 20 cm Vigreux column to obtain this compound.
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
Caption: The key chemical transformation from starting material to final product.
References
troubleshooting low yields in benzothiazole derivative synthesis
Technical Support Center: Benzothiazole (B30560) Derivative Synthesis
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in benzothiazole synthesis?
A1: Low yields in benzothiazole synthesis can stem from several factors. The most frequently encountered issues include incomplete reaction, undesired side reactions, and suboptimal reaction conditions. Key starting materials, such as 2-aminothiophenol (B119425), are also prone to degradation, which can significantly impact the outcome of the synthesis.[1][2]
Q2: My reaction mixture has turned dark and is producing insoluble materials. What is causing this?
A2: The formation of dark, insoluble materials often points to the oxidation and subsequent polymerization of the 2-aminothiophenol starting material.[2] This is a common problem as 2-aminothiophenol is sensitive to air and can form disulfide-linked dimers and polymers, reducing the amount of starting material available for the desired reaction.[2]
Q3: I am observing a significant amount of starting material in my crude product. How can I drive the reaction to completion?
A3: Unreacted starting material is a clear indication of an incomplete reaction. To improve conversion, you can try optimizing the reaction time and temperature. Monitoring the reaction's progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. Additionally, ensure that the catalyst concentration is appropriate and that the reaction mixture is being stirred effectively to ensure proper mixing of the reactants.[1]
Q4: I have isolated a product, but it is not the expected benzothiazole. What could it be?
A4: A common issue is the formation of a benzothiazoline (B1199338) intermediate, which is the initial cyclization product. The final step in the synthesis is the oxidation of this intermediate to the aromatic benzothiazole. If the oxidation is incomplete, the benzothiazoline will be a major contaminant.[3]
Q5: How does the choice of solvent affect the reaction yield?
A5: The solvent can play a critical role in the reaction's success. Common solvents for benzothiazole synthesis include ethanol (B145695) and DMSO. Some modern, greener approaches utilize solvent-free conditions, which can lead to improved yields and a simplified workup procedure.[4] Microwave irradiation has also been shown to dramatically reduce reaction times and, in many cases, increase yields.[4]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low yields in your benzothiazole derivative synthesis.
Issue 1: Low Overall Yield
If you are experiencing a low yield of your desired benzothiazole derivative, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature.[1] |
| Suboptimal Catalyst Concentration | The concentration of the catalyst is often crucial. Perform small-scale experiments to optimize the catalyst loading. |
| Poor Quality Starting Materials | 2-aminothiophenol is prone to oxidation. Use freshly purified starting materials. If necessary, purify 2-aminothiophenol by distillation or recrystallization before use.[2] |
| Inefficient Oxidation | The final aromatization step requires an oxidant. Ensure an adequate oxidant is present. This can be atmospheric oxygen (by running the reaction open to the air) or a chemical oxidant like hydrogen peroxide (H₂O₂) or even DMSO, which can act as both a solvent and an oxidant.[4][5] |
| Side Reactions | The formation of byproducts such as polymers or dimers can consume starting materials.[2] To minimize these, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessively high temperatures.[2] |
Issue 2: Product Purification Challenges
Difficulty in isolating a pure product can also contribute to a low apparent yield.
| Potential Cause | Recommended Solution |
| Product is Soluble in the Reaction Solvent | If your product does not precipitate upon cooling, try adding a non-solvent, such as cold water or hexane, to induce precipitation.[4] If the product remains in solution, extraction followed by solvent evaporation will be necessary.[4] |
| Presence of Impurities | If your isolated product is off-white or yellowish, it may contain impurities.[1] Recrystallization from a suitable solvent like ethanol is a common and effective purification method.[4][6] For more challenging separations, column chromatography may be required.[5] |
| Formation of an Emulsion During Workup | During aqueous workup and extraction, emulsions can form. To break an emulsion, try adding a saturated brine solution.[6] |
Data Summary
The yield of benzothiazole derivatives can vary significantly depending on the synthetic route and reaction conditions. The following table summarizes reported yields for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes under different catalytic conditions.
| Catalyst / Conditions | Solvent | Temperature | Time | Yield Range (%) |
| H₂O₂/HCl[7] | Ethanol | Room Temp | 45-60 min | 85-94 |
| Resin Support[7] | - | 85 °C | 5-10 min | 88-95 |
| Metal-based catalyst[7] | - | - | 3 h | 55-89 |
| Ionic Liquids[7] | Solvent-free | 80 °C | 10-25 min | 84-95 |
| Microwave Irradiation (Ag₂O catalyst)[7] | - | - | 4-8 min | 92-98 |
| Visible Light (CdSe NPs)[7] | Ethanol | - | 20-55 min | 83-98 |
Note: Yields are often substrate-dependent and the nature of the substituent on the aldehyde (electron-donating or electron-withdrawing) can influence the reaction outcome.[7]
Key Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is adapted from a common method for the synthesis of 2-substituted benzothiazoles.[6][7]
Materials:
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2-Aminothiophenol (1.0 mmol)
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Aromatic aldehyde (1.0 mmol)
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Ethanol
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30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)
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Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)
Procedure:
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In a round-bottom flask, dissolve the 2-aminothiophenol and the aromatic aldehyde in ethanol.
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To this stirred solution at room temperature, add the 30% hydrogen peroxide.
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Slowly add the concentrated hydrochloric acid dropwise to the reaction mixture.
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Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
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Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
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Collect the precipitated solid product by vacuum filtration.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in benzothiazole synthesis.
General Reaction Pathway
Caption: The general reaction mechanism for the synthesis of 2-substituted benzothiazoles.
References
Technical Support Center: Purification of 3-Chloro-1,2-benzisothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloro-1,2-benzisothiazole.
Troubleshooting Guide & FAQs
This guide addresses common challenges encountered during the purification of this compound, offering potential causes and suggested solutions in a practical question-and-answer format.
Q1: My purified this compound is discolored (e.g., yellow or brown). How can I remove the color?
Possible Causes:
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Presence of colored impurities: These may originate from the starting materials or be formed during the synthesis.
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Degradation of the compound: this compound may degrade if exposed to excessive heat, light, or extreme pH conditions.
Suggested Solutions:
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Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat the solution with a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal.
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Controlled Purification Conditions: Avoid prolonged exposure to high temperatures and direct light during purification and storage. It is also advisable to maintain near-neutral pH conditions in any aqueous solutions.
Q2: I am having difficulty recrystallizing this compound. It either "oils out" or fails to crystallize at all. What should I do?
Possible Causes:
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Inappropriate solvent choice: The compound may be too soluble or insoluble in the selected solvent.
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Presence of impurities: Oily impurities can inhibit crystallization.
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Supersaturated solution or rapid cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.
Suggested Solutions:
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Solvent Screening: Experiment with a variety of solvents to find the ideal one. Good starting points for heterocyclic compounds include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane), or mixtures of these with alkanes (e.g., hexane) or water.
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Use a Multi-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, allow the solution to cool slowly.
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Pre-purification: If oily impurities are suspected, consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel, before attempting recrystallization.
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Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, adding a seed crystal of pure this compound can initiate crystallization.
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My yield is low after purification by column chromatography. What could be the reason?
Possible Causes:
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Incorrect eluent polarity: The solvent system may not be optimal for eluting the compound from the stationary phase.
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Compound streaking on the column: This can be due to interactions with the stationary phase, especially if the compound is basic.
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Column overloading: Using too much crude material for the column size can lead to poor separation and recovery.
Suggested Solutions:
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Optimize the Mobile Phase: Systematically vary the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
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Add a Modifier: For compounds that streak on silica gel, adding a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (0.1-1%) for basic compounds, can improve the peak shape and recovery.
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Reduce the Sample Load: As a general rule, the amount of crude material should be around 1-5% of the mass of the stationary phase.
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Consider an Alternative Stationary Phase: If issues persist with silica gel, consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase (C18) silica.
Q4: I am concerned about the stability of this compound during purification. What precautions should I take?
Possible Causes of Degradation:
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Incompatibility with certain reagents: this compound is known to be incompatible with strong oxidizing agents.
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Thermal decomposition: Although stable under normal conditions, prolonged exposure to high temperatures, such as during distillation, could potentially lead to degradation. The related compound, 1,2-benzisothiazol-3(2H)-one, is known to emit toxic vapors upon decomposition when heated.
Suggested Solutions:
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Avoid Strong Oxidants: Ensure that all reagents and solvents used during purification are free from strong oxidizing agents.
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Use Moderate Temperatures: When evaporating solvents or performing distillations, use the lowest feasible temperature and a high vacuum to minimize thermal stress on the compound.
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Inert Atmosphere: For sensitive applications, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data on Purification of this compound
The following table summarizes quantitative data from established purification methods for this compound.
| Purification Method | Starting Material | Reagents | Yield | Purity | Reference |
| Vacuum Distillation | 1,2-benzisothiazol-3-one | Thionyl chloride, DMF, Chlorobenzene | 90% | >97% (GC) | --INVALID-LINK-- |
| Vacuum Distillation | 1,2-benzisothiazolone (93% pure) | Phosgene, 1,3-dimethylimidazolidinone, Chlorobenzene, Paraffin oil | 92.7% | 99.4% (by weight) | --INVALID-LINK-- |
Key Experimental Protocols
Protocol 1: Purification by Vacuum Distillation [1]
This protocol is based on the synthesis of this compound from 1,2-benzisothiazol-3-one and thionyl chloride.
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Reaction Work-up: Following the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., chlorobenzene) and any unreacted thionyl chloride.
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Vacuum Distillation Setup: Assemble a vacuum distillation apparatus. It is advisable to use a short-path distillation apparatus to minimize product loss.
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Distillation: Heat the crude residue under reduced pressure. Collect the fraction that distills at 128 °C under a pressure of 0.93 kPa.
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Product Collection: The distilled product should be a white to pale yellow solid or liquid, depending on the ambient temperature.
Protocol 2: Recrystallization (General Procedure)
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Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair for recrystallization. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a pair) until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization:
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Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Solvent Pair: To the hot filtrate, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Then, allow the mixture to cool slowly.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
stability of 3-Chloro-1,2-benzisothiazole under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Chloro-1,2-benzisothiazole under various experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Degradation of Stock Solution | The compound may be unstable in certain solvents over extended periods. | Prepare fresh solutions for each experiment. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protected from light. Evaluate the stability of the compound in the chosen solvent by analyzing aliquots over time. |
| Inconsistent Results in Stability Studies | Variability in experimental conditions such as temperature, pH, or light exposure. | Ensure precise control of all experimental parameters. Use calibrated equipment and standardized procedures. Include control samples in each experiment to account for any systemic variations. |
| Poor Chromatographic Peak Shape or Resolution | Inappropriate HPLC method parameters. | Optimize the HPLC method by adjusting the mobile phase composition, pH, column type, and temperature. A stability-indicating method should be able to resolve the parent compound from all potential degradation products. |
| Formation of Unidentified Peaks in Chromatogram | Degradation of the compound or interaction with excipients or container materials. | Characterize the unknown peaks using mass spectrometry (MS). Perform forced degradation studies to intentionally generate degradation products and aid in their identification. Evaluate the compatibility of the compound with all formulation components and container materials. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is generally stable under normal storage conditions, which include being kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] However, it is susceptible to degradation under stress conditions such as high temperatures, extreme pH values, and in the presence of strong oxidizing agents.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of related isothiazolinone compounds, the likely degradation pathways for this compound include:
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Hydrolysis: The isothiazole (B42339) ring can undergo cleavage, particularly under alkaline conditions.
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Dechlorination: The chlorine atom may be displaced.
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Oxidation: The sulfur atom in the isothiazole ring is a potential site for oxidation.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, as outlined by ICH guidelines, should be conducted to understand the intrinsic stability of the molecule. This involves exposing the compound to various stress conditions, including:
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Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
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Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).
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Photostability: Exposing the compound to light with a specified illumination and UV energy, as per ICH Q1B guidelines.
Q4: What analytical methods are suitable for a stability-indicating assay of this compound?
A4: A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. The method should be validated to ensure it is specific, accurate, precise, and linear. A mass spectrometry (MS) detector can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.
Summary of Stability Data
Disclaimer: The following tables summarize hypothetical quantitative data for the stability of this compound based on general knowledge of similar compounds, as specific experimental data was not available in the provided search results. These values should be confirmed by experimental studies.
Table 1: Hypothetical Hydrolytic Stability of this compound
| Condition | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Products |
| 0.1 M HCl | 60 | > 72 | Minimal degradation |
| Purified Water (pH ~7) | 60 | ~ 48 | Isothiazole ring-opened products |
| 0.1 M NaOH | 60 | < 8 | Isothiazole ring-opened products, dechlorinated species |
Table 2: Hypothetical Photostability of this compound
| Condition | Exposure | % Degradation | Major Degradation Products |
| Solution | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | ~ 15-25% | Photorearrangement and cleavage products |
| Solid State | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | < 5% | Minimal degradation |
Table 3: Hypothetical Thermal and Oxidative Stability of this compound
| Condition | Temperature (°C) | Duration | % Degradation | Major Degradation Products |
| Solid State (Thermal) | 80 | 7 days | < 10% | Minimal degradation |
| 3% H₂O₂ (Oxidative) | Room Temperature | 24 hours | ~ 30-40% | Oxidized sulfur species |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
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Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate the solution at 60°C.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate the solution at 60°C.
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Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Incubate the solution at 60°C.
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Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Photostability Study
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Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.
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Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
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Sampling and Analysis: At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical relationship between stress conditions and degradation pathways.
References
Technical Support Center: Chlorination of Saccharin Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of saccharin (B28170). The focus is on avoiding by-products during the critical chlorination steps of the two primary manufacturing routes: the Remsen-Fahlberg process and the Maumee process.
Frequently Asked Questions (FAQs)
Q1: What are the main by-products of concern in the Remsen-Fahlberg synthesis of saccharin?
A1: The primary by-products in the Remsen-Fahlberg process originate from the initial chlorosulfonation of toluene (B28343). This reaction yields a mixture of ortho- and para-toluenesulfonyl chloride. The desired product is the ortho isomer, which is converted to saccharin. The para isomer leads to the formation of p-toluenesulfonamide (B41071) and subsequently p-sulfamoylbenzoic acid, which is a significant impurity that can be difficult to remove and may impart a bitter aftertaste to the final product.[1][2] Other potential impurities include unreacted o-toluenesulfonamide (B73098) and various ditolylsulfones.
Q2: How can the formation of p-toluenesulfonyl chloride be minimized in the Remsen-Fahlberg process?
A2: The formation of the undesired p-toluenesulfonyl chloride is highly dependent on the reaction temperature during the chlorosulfonation of toluene. Lower reaction temperatures favor the formation of the kinetic product, o-toluenesulfonyl chloride, which is the precursor to saccharin.[3] Conversely, higher temperatures favor the formation of the thermodynamic product, p-toluenesulfonyl chloride. Therefore, maintaining a low reaction temperature (e.g., 0-5 °C) is crucial for maximizing the yield of the desired ortho isomer and minimizing the formation of para-substituted by-products.[3]
Q3: What are the common by-products encountered in the Maumee process for saccharin synthesis?
A3: The Maumee process, which starts from methyl anthranilate, can lead to the formation of several by-products. The most notable are various aminosaccharin isomers (5-, 6-, and 7-aminosaccharin) and o-sulfamoylbenzoic acid.[4] The formation of these impurities can be influenced by the conditions of the diazotization and sulfonation reactions. Other potential impurities that may arise from the starting materials or side reactions include 1,2-benzisothiazoline-3-one (BIT), methyl anthranilate, benzamide, methyl benzoate, and 2-chlorobenzamide.
Q4: How can I detect and quantify the main by-products in my saccharin synthesis?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of saccharin and its common impurities.[5][6] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a powerful technique for identifying and quantifying volatile impurities, particularly after derivatization.[7][8] For instance, a GC-based method can be used to determine the levels of o- and p-toluenesulfonamide.[7]
Q5: What are the recommended methods for purifying crude saccharin to remove chlorination by-products?
A5: The purification of crude saccharin typically involves exploiting the differences in solubility and acidity between saccharin and its by-products. Common methods include:
-
Recrystallization: Crude saccharin can be recrystallized from hot water or suitable organic solvents to remove less soluble impurities.[9]
-
pH-Controlled Precipitation: Since saccharin is acidic, it can be dissolved in a basic solution to form a soluble salt. By carefully adjusting the pH, impurities with different acidities can be selectively precipitated. For example, o-toluenesulfonamide can be precipitated at a pH of 6, while saccharin remains in solution and can be subsequently precipitated by further lowering the pH to 1.5.[1]
Troubleshooting Guides
Remsen-Fahlberg Process: Chlorosulfonation of Toluene
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of p-toluenesulfonyl chloride by-product | Reaction temperature is too high. | Maintain the reaction temperature between 0-5°C using an ice-salt bath. Monitor the internal temperature of the reaction vessel closely.[3] |
| Insufficient mixing. | Ensure vigorous and efficient stirring throughout the addition of chlorosulfonic acid to maintain a homogenous temperature and prevent localized overheating. | |
| Formation of dark-colored reaction mixture | Side reactions due to impurities in toluene or chlorosulfonic acid. | Use high-purity starting materials. Consider purifying the toluene and chlorosulfonic acid before use. |
| Reaction temperature is too high, leading to decomposition. | Strictly control the reaction temperature as mentioned above. | |
| Low yield of o-toluenesulfonyl chloride | Incomplete reaction. | Ensure the correct stoichiometric ratio of reactants. Allow for sufficient reaction time at the controlled low temperature. |
| Loss during work-up and separation of isomers. | Optimize the separation process of the ortho and para isomers. Fractional distillation or crystallization are common methods. |
Maumee Process: Diazotization and Chlorination Steps
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete diazotization of methyl anthranilate | Temperature too high. | Maintain the reaction temperature strictly between 0-5°C.[10] |
| Insufficient acid. | Use a sufficient excess of a strong mineral acid (e.g., hydrochloric acid) to ensure the complete formation of the diazonium salt. | |
| Impure sodium nitrite. | Use a freshly prepared solution of high-purity sodium nitrite. | |
| Formation of colored impurities (azo compounds) | Side reaction of the diazonium salt with unreacted amine. | Ensure complete diazotization by testing for the presence of excess nitrous acid using starch-iodide paper.[11] A positive test (blue-black color) indicates that the diazotization is complete. |
| Low yield of the desired sulfonyl chloride | Decomposition of the diazonium salt before the chlorination step. | Proceed with the chlorination step immediately after the diazotization is complete. Avoid letting the diazonium salt solution stand for extended periods, even at low temperatures. |
| Formation of methyl benzoate-o-sulfinic acid by-product. | After the initial reaction with sulfur dioxide, treat the reaction mixture with an oxidizing agent like chlorine gas to oxidize the sulfinic acid back to the desired sulfonyl chloride.[12] |
Quantitative Data
Table 1: Effect of Temperature on Isomer Distribution in the Chlorosulfonation of Toluene
| Temperature (°C) | o-Toluenesulfonyl Chloride (%) | p-Toluenesulfonyl Chloride (%) |
| 0-5 | Favored (Kinetic Product)[3] | Minimized[3] |
| 75-80 | Minimized | Favored (Thermodynamic Product)[3] |
Table 2: Typical Impurity Levels in Saccharin Produced by Different Processes
| Impurity | Remsen-Fahlberg Process | Maumee Process |
| o-Toluenesulfonamide | Can be a major impurity if not properly separated[2] | Not typically present |
| p-Toluenesulfonamide | Present due to isomeric starting material[2] | Not typically present |
| p-Sulfamoylbenzoic acid | A significant by-product from p-toluenesulfonamide[1] | Not typically present |
| 5- and 6-Aminosaccharin | Not typically present | 99 to 152 mg/kg (combined)[4] |
| 7-Aminosaccharin | Not typically present | Less abundant than 5- and 6-isomers[4] |
| o-Sulfamoylbenzoic acid | Can be present from saccharin degradation[2] | Can be present[4] |
| Methyl anthranilate | Not applicable | Can be a residual impurity[8] |
Experimental Protocols
Protocol 1: Minimizing p-Toluenesulfonyl Chloride in the Remsen-Fahlberg Process
Objective: To perform the chlorosulfonation of toluene under conditions that favor the formation of o-toluenesulfonyl chloride.
Materials:
-
Toluene (high purity)
-
Chlorosulfonic acid
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Dry glassware
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Prepare an ice-salt bath to maintain a low reaction temperature.
-
Cool the reaction vessel containing toluene to 0-5°C.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel to the cooled and stirred toluene. Maintain the internal temperature of the reaction mixture between 0-5°C throughout the addition.[3]
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer containing the mixture of o- and p-toluenesulfonyl chlorides.
-
Proceed with the separation of the isomers, for example, by fractional distillation under reduced pressure or by selective crystallization.
Protocol 2: Purification of Crude Saccharin by pH-Controlled Precipitation
Objective: To remove acidic and neutral impurities from crude saccharin.
Materials:
-
Crude saccharin
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolve the crude saccharin in a dilute sodium hydroxide solution to form the soluble sodium salt of saccharin.
-
Adjust the pH of the solution to approximately 6 with hydrochloric acid. This will cause the less acidic impurity, o-toluenesulfonamide, to precipitate.[1]
-
Filter the mixture to remove the precipitated o-toluenesulfonamide.
-
Further acidify the filtrate to a pH of about 3.5 to precipitate p-sulfamoylbenzoic acid, if present.[1]
-
Filter the mixture to remove the precipitated p-sulfamoylbenzoic acid.
-
Finally, acidify the remaining filtrate to a pH of 1.5 to precipitate the purified saccharin.[1]
-
Collect the precipitated saccharin by filtration, wash with cold water, and dry.
Visualizations
Caption: By-product formation in the Remsen-Fahlberg process.
Caption: By-product formation in the Maumee process.
References
- 1. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 2. US3988344A - Process for purifying saccharin - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Characterization of aminosaccharins in commercial sodium saccharin produced by the Maumee process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. CH204 Organic Chemistry Laboratory II Diazotization: | Chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Preparing 3-Chloro-1,2-benzisothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-1,2-benzisothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-chloro-1,2-benzisothiazole?
A1: Common starting materials include 1,2-benzisothiazol-3-one or substituted 1,2-benzisothiazoles. For the related compound, this compound 1,1-dioxide, saccharin (B28170) is often used as the precursor.[1][2]
Q2: What are the typical chlorinating agents used in this synthesis?
A2: Thionyl chloride (SOCl₂), phosgene, and elemental chlorine are commonly employed chlorinating agents for preparing 3-chloro-1,2-benzisothiazoles.[1][3] Phosphorus pentachloride can also be used for the synthesis of the related 1,1-dioxide derivative.[2]
Q3: What solvents are suitable for this reaction?
A3: Chlorobenzene and glacial acetic acid have been reported as effective solvents for this synthesis.[1][3] The choice of solvent may depend on the specific chlorinating agent and reaction conditions.
Q4: What are the key reaction parameters to control for optimal yield and purity?
A4: Key parameters to control include reaction temperature, the molar ratio of reactants, and the duration of the reaction. For instance, maintaining a temperature between 70°C and 80°C is crucial when using thionyl chloride.[1]
Q5: Are there any known side reactions to be aware of?
A5: Yes, side reactions can occur. For example, when using elemental chlorine, substitution on the benzene (B151609) ring is a potential side reaction, although it has been reported to be minimal under specific conditions.[3] When synthesizing the 1,1-dioxide derivative, the formation of an isomeric byproduct, 2-chlorosulfonylcyanobenzene, can occur.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is stirred for the recommended duration (e.g., 8 hours when using thionyl chloride).[1]- Verify the purity and reactivity of the starting materials and reagents.- Consider increasing the reaction temperature within the recommended range (e.g., 50-80°C for chlorination in acetic acid).[3] |
| Suboptimal chlorinating agent or catalyst. | - If using thionyl chloride with DMF, ensure the correct molar ratios are used.[1]- For phosgenation, consider using a catalyst like 1,3-dimethylimidazolidinone.[1] | |
| Formation of Impurities | Side reactions due to reaction conditions. | - To avoid substitution on the benzene ring when using elemental chlorine, conduct the reaction in the presence of an organic acid like glacial acetic acid.[3]- Precisely control the reaction temperature, as higher temperatures can sometimes lead to the formation of isomers.[2] |
| Contamination in starting materials. | - Ensure the starting 1,2-benzisothiazol-3-one is of high purity (e.g., 93% by weight).[1] | |
| Difficulty in Product Isolation | Inefficient purification method. | - For purification, vacuum distillation is a commonly used and effective method.[1]- The addition of a high-boiling point substance like paraffin (B1166041) oil before distillation can aid in the recovery of the product.[1] |
| Product precipitation issues. | - In some methods, the product crystallizes out of the reaction mixture upon cooling, which allows for easy isolation by filtration.[3] |
Data Presentation: Comparison of Synthesis Methods
| Starting Material | Chlorinating Agent | Solvent | Catalyst/Additive | Temp. | Time | Yield | Purity | Reference |
| 1,2-benzisothiazol-3-one | Thionyl chloride | Chlorobenzene | N,N-dimethylformamide (DMF) | 70-80°C | 8 h | 90% | Not Specified | [1] |
| 1,2-benzisothiazol-3-one | Phosgene | Chlorobenzene | 1,3-dimethylimidazolidinone | Not Specified | Not Specified | 92.7% | 99.4% | [1] |
| 4-chloro-1,2-benzisothiazole | Elemental Chlorine | Glacial Acetic Acid | None | 50°C | 30 min | 90% | Not Specified | [3] |
| 4,5-dichloro-1,2-benzisothiazole | Elemental Chlorine | Glacial Acetic Acid | None | 60°C | 30 min | 90% | Not Specified | [3] |
Experimental Protocols
Method 1: Chlorination using Thionyl Chloride[1]
-
Apparatus Setup: Equip a 1 L four-necked round-bottomed flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging Reactants: To the flask, add 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of N,N-dimethylformamide (DMF), and 100.0 g of chlorobenzene.
-
Reaction Initiation: Begin stirring and maintain the internal temperature between 70°C and 80°C.
-
Addition of Thionyl Chloride: Slowly add 71.4 g (0.6 mol) of thionyl chloride dropwise over 1 hour.
-
Reaction Period: After the addition is complete, continue stirring the mixture at the same temperature for 8 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.
-
Purification: Purify the crude product by vacuum distillation at 128°C and 0.93 kPa to obtain this compound.
Method 2: Direct Chlorination with Elemental Chlorine[3]
-
Dissolution: Dissolve 170 parts of 4-chloro-1,2-benzisothiazole in 300 parts of glacial acetic acid.
-
Chlorination: Pass 75 parts of elemental chlorine into the solution over 30 minutes while maintaining the temperature at 50°C.
-
Product Precipitation: The product will precipitate out in crystalline form during the reaction.
-
Isolation: After the reaction, cool the mixture and collect the crystalline product by vacuum filtration.
-
Drying: Dry the collected product.
Visualizations
Experimental Workflow: Thionyl Chloride Method
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of 3-Chlorobenzisothiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Chlorobenzisothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 3-Chlorobenzisothiazole?
The most common and effective methods for purifying 3-Chlorobenzisothiazole are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.
Q2: Which purification method is recommended for achieving the highest purity?
Vacuum distillation, particularly when using a fractional distillation setup (e.g., with a Vigreux column), has been shown to achieve very high purity levels, such as 99.4%.[1] This method is excellent for separating 3-Chlorobenzisothiazole from non-volatile impurities or substances with significantly different boiling points.
Q3: What are the common impurities found in crude 3-Chlorobenzisothiazole?
Common impurities can include unreacted starting materials like 1,2-benzisothiazol-3-one, residual solvents such as chlorobenzene, and by-products from the synthesis, which may include unreacted chlorinating agents like thionyl chloride.[1]
Q4: How can I remove colored impurities from my product?
If your 3-Chlorobenzisothiazole solution is colored during the recrystallization process, you can add a small amount of activated decolorizing charcoal to the hot solution before filtration.[2][3] The charcoal will adsorb the colored impurities, which are then removed during the hot gravity filtration step.
Troubleshooting Guides
Recrystallization Issues
Q: My 3-Chlorobenzisothiazole is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider using a different solvent or a two-solvent system.[4]
-
Q: No crystals are forming after my solution has cooled to room temperature. How can I induce crystallization?
A: If crystals do not form spontaneously, the solution may be supersaturated but requires a nucleation site to begin crystallization.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] The small scratches on the glass can provide a surface for crystal growth.
-
Seed Crystals: If you have a pure crystal of 3-Chlorobenzisothiazole, add a tiny amount to the solution to act as a seed.
-
Reduce Temperature: Cool the solution further using an ice bath to decrease the solubility of the compound.[2][5]
-
Reduce Solvent Volume: If too much solvent was added, you can evaporate some of it and allow the solution to cool again.
-
Distillation Issues
Q: The purity of my 3-Chlorobenzisothiazole is still low after vacuum distillation. How can I improve it?
A: Low purity after distillation can result from inefficient separation of substances with close boiling points or from bumping of the crude material into the collection flask.
-
Troubleshooting Steps:
-
Improve Fractionation: Use a fractional distillation column, such as a Vigreux column, between the distilling flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, leading to better separation.[1]
-
Optimize Pressure: Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. The boiling point of 3-Chlorobenzisothiazole is reported as 128 °C at 0.93 kPa.[1]
-
Prevent Bumping: Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Add a Chaser: Adding a small amount of a high-boiling, inert liquid like paraffin (B1166041) oil can help drive over the last traces of the product from the distillation flask.[1]
-
Quantitative Data Summary
The following table summarizes the reported purity levels of 3-Chlorobenzisothiazole achieved through vacuum distillation.
| Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| Vacuum Distillation | Not Specified | Not Specified | 90% | [1] |
| Vacuum Distillation with 20cm Vigreux Column & Paraffin Oil | 93% | 99.4% | 92.7% | [1] |
Experimental Protocols
Protocol 1: High-Purity Vacuum Distillation
This protocol is based on a method reported to yield 99.4% pure 3-Chlorobenzisothiazole.[1]
-
Preparation: Place the crude 3-Chlorobenzisothiazole into a round-bottom flask appropriate for the volume. Add a magnetic stir bar.
-
Addition of Paraffin Oil: Add a small volume of high-boiling paraffin oil to the flask (e.g., 200 ml for a large batch) to aid in the complete distillation of the product.[1]
-
Apparatus Setup: Assemble a fractional distillation apparatus. Attach a 20 cm Vigreux column to the round-bottom flask.[1] Connect the condenser and the collection flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 0.93 kPa.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at approximately 128 °C.[1] Discard any initial lower-boiling fractions.
-
Completion: Stop the distillation when the temperature fluctuates or when only the paraffin oil remains.
-
Final Steps: Carefully release the vacuum before turning off the cooling water to the condenser.
Protocol 2: Single-Solvent Recrystallization
This is a general protocol for recrystallization that can be adapted for 3-Chlorobenzisothiazole.[2][5][6]
-
Solvent Selection: Choose a suitable solvent in which 3-Chlorobenzisothiazole is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents to test include ethanol, hexane/ethyl acetate, or hexane/acetone mixtures.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2][5]
-
Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.
Visualized Workflows
Caption: High-Purity Vacuum Distillation Workflow.
Caption: Single-Solvent Recrystallization Workflow.
Caption: Logic for Purification Method Selection.
References
Technical Support Center: Addressing Instability Issues of Pseudo-saccharyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability issues of pseudo-saccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide). The following information is designed to help you navigate common challenges encountered during its synthesis, storage, and use in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with pseudo-saccharyl chloride.
Q1: My freshly synthesized pseudo-saccharyl chloride is giving inconsistent results in subsequent reactions. What could be the cause?
A1: The primary cause of inconsistent reactivity is often the presence of the isomeric impurity, 2-chlorosulfonylcyanobenzene. This impurity can form during the synthesis of pseudo-saccharyl chloride from saccharin (B28170) and phosphorus pentachloride. Its presence can lead to a mixture of products in your derivatization reactions.
Troubleshooting Steps:
-
Purification: It is crucial to purify the crude pseudo-saccharyl chloride. Recrystallization from a suitable solvent like toluene (B28343) is an effective method to remove the 2-chlorosulfonylcyanobenzene isomer.
-
Characterization: Before use, confirm the purity of your pseudo-saccharyl chloride using analytical techniques such as NMR spectroscopy and melting point determination. The presence of signals corresponding to the cyanobenzene isomer indicates the need for further purification.
-
Reaction Conditions: The formation of the cyclic pseudo-saccharyl chloride is favored at higher temperatures during synthesis. Ensuring the reaction temperature is sufficiently high can minimize the formation of the isomeric byproduct.
Q2: I observe a decrease in the yield of my desired product over time when using a stored batch of pseudo-saccharyl chloride. Why is this happening?
A2: The decrease in yield is likely due to the degradation of pseudo-saccharyl chloride upon storage. Like other sulfonyl chlorides, it is susceptible to hydrolysis by atmospheric moisture. This hydrolysis converts the reactive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive in typical derivatization reactions.[1][2]
Troubleshooting Steps:
-
Storage: Store pseudo-saccharyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to minimize exposure to moisture.
-
Freshness: For best results, use freshly prepared and purified pseudo-saccharyl chloride. If you must store it, consider doing so in small, sealed aliquots to avoid repeated exposure of the entire batch to the atmosphere.
-
Reagent Qualification: Before a critical reaction, it is advisable to check the purity of the stored reagent, for instance, by taking a melting point. Significant depression or a broad melting range suggests decomposition.
Q3: My reaction with an alcohol to form a sulfonate ester is sluggish or incomplete. How can I improve the reaction outcome?
A3: Sluggish reactions with alcohols can be due to several factors, including the nucleophilicity of the alcohol, steric hindrance, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing with the alcohol as a nucleophile. Pyridine can also be used and may act as a nucleophilic catalyst.[2]
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction by forming a highly reactive intermediate with the sulfonyl chloride.[2]
-
Temperature: While these reactions are often started at 0 °C to control the initial exotherm, gentle heating may be required to drive the reaction to completion, especially with less reactive alcohols.
-
Solvent: Ensure you are using an anhydrous (dry) solvent to prevent hydrolysis of the pseudo-saccharyl chloride.[1][2]
Q4: I am forming a sulfonamide with a primary amine and getting a significant amount of a bis-sulfonated byproduct. How can I prevent this?
A4: The formation of a bis-sulfonated product occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the primary amine to pseudo-saccharyl chloride.
-
Slow Addition: Add the pseudo-saccharyl chloride solution slowly to the stirred solution of the amine and base. This maintains a low concentration of the sulfonyl chloride and minimizes the chance of the second sulfonylation reaction.[2]
-
Base Equivalents: Use a slight excess of a non-nucleophilic base (around 1.1-1.2 equivalents) to neutralize the HCl formed during the reaction.
Data Presentation
| Parameter | Condition | General Stability Trend for Heterocyclic Sulfonyl Chlorides |
| Hydrolytic Stability | Presence of water/moisture | Generally low; readily hydrolyzes to the corresponding sulfonic acid. The rate is influenced by pH and solvent.[1][2][3][4][5] |
| Thermal Stability | Elevated temperatures | Varies depending on the heterocyclic system. Some may undergo SO2 extrusion or other complex decomposition pathways.[3][6][7] |
| Storage Stability | Ambient conditions | Generally poor for chlorides compared to fluorides. Should be stored under anhydrous and inert conditions.[3][6] |
Experimental Protocols
Protocol 1: Preferred Synthesis of Pseudo-saccharyl Chloride
This protocol is adapted from a literature procedure for the synthesis of this compound 1,1-dioxide.
Materials:
-
Saccharin
-
Phosphorus pentachloride (PCl5)
-
Toluene
Procedure:
-
Thoroughly mix saccharin and phosphorus pentachloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 220°C and reflux for 2 hours, or until the liberation of hydrogen chloride gas ceases.
-
Cool the reaction mixture. The crude product should solidify.
-
Purify the crude product by recrystallization from toluene.
-
Dry the purified crystals under vacuum.
Protocol 2: General Procedure for the Formation of a Sulfonate Ester
Materials:
-
Pseudo-saccharyl chloride
-
Alcohol
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base (e.g., triethylamine, 1.2 equivalents). If using, add a catalytic amount of DMAP (0.05 equivalents).
-
Cool the mixture to 0°C using an ice bath.
-
Dissolve pseudo-saccharyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Key instability pathways of pseudo-saccharyl chloride.
Caption: Recommended workflow for handling pseudo-saccharyl chloride.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Homolytic Decomposition of Sulfonyl Chlorides - Navrotskii - Doklady Chemistry [bakhtiniada.ru]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-1,2-benzisothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Chloro-1,2-benzisothiazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 1,2-benzisothiazol-3-one and its derivatives. For the related compound, this compound 1,1-dioxide, saccharin (B28170) is often used as the precursor.[1][2]
Q2: Which chlorinating agents are typically used in this synthesis?
A2: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and elemental chlorine (Cl₂) are frequently employed as chlorinating agents.[1][2][3]
Q3: What are the key safety precautions to consider during the synthesis?
A3: this compound is irritating to the eyes, respiratory system, and skin.[4][5] It is crucial to handle the compound in a well-ventilated area, wear suitable protective clothing, gloves, and eye/face protection.[4][5][6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Q4: What are potential side reactions to be aware of during scale-up?
A4: A potential side reaction is the chlorination of the benzene (B151609) ring, although some methods report that this does not occur to a significant extent.[3] When using saccharin and phosphorus pentachloride, the formation of the isomeric 2-chlorosulfonylcyanobenzene can occur.[1]
Q5: How can the product be purified at a larger scale?
A5: Purification can be achieved through vacuum distillation.[2] The crude product is concentrated under reduced pressure to remove the solvent and any unreacted chlorinating agent before distillation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Side reactions. | - Increase reaction time or temperature as per the protocol. - Ensure the temperature is maintained within the optimal range (e.g., 70-80°C for the thionyl chloride method).[2] - Verify the purity of the starting 1,2-benzisothiazol-3-one. - Use reaction conditions that minimize side reactions, such as the choice of solvent and chlorinating agent.[3] |
| Product Purity Issues | - Presence of unreacted starting material. - Formation of byproducts (e.g., chlorinated on the benzene ring). - Residual solvent. | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, HPLC). - Optimize the purification process, for instance, by using a Vigreux column during vacuum distillation for better separation.[2] - Ensure complete removal of solvent under reduced pressure before distillation.[2] |
| Reaction Stalls or is Sluggish | - Insufficient catalyst (if applicable). - Poor mixing in a large reactor. - Low reaction temperature. | - If a catalyst like DMF is used, ensure the correct molar ratio is employed. - Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture. - Gradually increase the temperature to the recommended level. |
| Formation of Isomeric Byproduct (with Saccharin) | - Reaction conditions favoring the formation of 2-chlorosulfonylcyanobenzene. | - Carefully control the reaction temperature, as higher temperatures may favor the formation of the desired this compound 1,1-dioxide.[1] |
Experimental Protocols
Method 1: Chlorination of 1,2-benzisothiazol-3-one with Thionyl Chloride
This method describes the synthesis of this compound using thionyl chloride in the presence of N,N-dimethylformamide (DMF).[2]
Materials:
-
1,2-benzisothiazol-3-one
-
N,N-dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Chlorobenzene (solvent)
Procedure:
-
To a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of DMF, and 100.0 g of chlorobenzene.
-
Turn on the stirrer and heat the reaction mixture to maintain a temperature between 70°C and 80°C.
-
Slowly add 71.4 g (0.6 mol) of thionyl chloride dropwise over 1 hour.
-
After the addition is complete, maintain the temperature and continue stirring for 8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Purify the resulting crude product by vacuum distillation at 128°C and 0.93 kPa to obtain this compound.
Method 2: Chlorination of Substituted 1,2-benzisothiazoles with Elemental Chlorine
This method details the synthesis of substituted 3-Chloro-1,2-benzisothiazoles using elemental chlorine in glacial acetic acid.[3]
Materials:
-
4-chloro-1,2-benzisothiazole
-
Glacial acetic acid
-
Chlorine gas
Procedure:
-
Dissolve 170 parts of 4-chloro-1,2-benzisothiazole in 300 parts of glacial acetic acid.
-
Pass 75 parts of chlorine gas into the solution at 50°C over 30 minutes.
-
The product, 3,4-Dichloro-1,2-benzisothiazole, will precipitate out as crystals during the reaction.
-
After the reaction, cool the mixture and collect the product by filtration.
-
Dry the collected product.
Quantitative Data Summary
| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Time | Yield | Purity | Reference |
| 1 | 1,2-benzisothiazol-3-one | Thionyl Chloride | Chlorobenzene | 70-80°C | 8 hours | 90% | - | [2] |
| 2 | 4-chloro-1,2-benzisothiazole | Elemental Chlorine | Glacial Acetic Acid | 50°C | 30 min | 90% | - | [3] |
| 3 | 4,5-dichloro-1,2-benzisothiazole | Elemental Chlorine | Glacial Acetic Acid | 60°C | 30 min | 90% | - | [3] |
| 4 | Benzisothiazolone (93%) | Phosgene | Chlorobenzene | - | - | 92.7% | 99.4% | [2] |
Visualizations
Caption: Synthesis of this compound from 1,2-benzisothiazol-3-one.
Caption: Troubleshooting workflow for low yield or purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
Validation & Comparative
comparative analysis of 3-substituted-1,2-thiazole spectroscopic data
A Comparative Analysis of Spectroscopic Data for 3-Substituted-1,2-Thiazole Derivatives
This guide presents a comparative analysis of spectroscopic data for a series of 3-substituted-1,2-thiazole derivatives, focusing on compounds with amino, chloro, bromo, and aryl substituents at the 3-position. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, characterization, and application of these heterocyclic compounds.
The 1,2-thiazole scaffold is a significant heterocycle in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The nature of the substituent at the 3-position of the 1,2-thiazole ring plays a crucial role in modulating the molecule's physicochemical properties and biological activity.[1] A thorough understanding of the spectroscopic characteristics of these compounds is fundamental for their unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies.[1]
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for 3-substituted-1,2-thiazoles. It is important to note that a complete set of directly comparable data for the parent 3-substituted-1,2-thiazoles is not always readily available in the literature. Therefore, data for structurally similar derivatives are included and specified where applicable.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Substituent at C3 | H4 | H5 | Other Protons | Reference Compound |
| -NH₂ | ~6.5 | ~7.2 | - | Data for 2-amino-4-phenylthiazole (B127512) shows aromatic protons in the 7.3-7.8 ppm range. |
| -Cl | ~7.8 | ~7.4 | - | Data for the related 3-chloro-1,2,5-thiadiazole (B1282117) shows a proton signal around 8.5 ppm.[1] |
| -Br | - | - | - | No specific ¹H NMR data was found for the parent 3-bromo-1,2-thiazole.[1] |
| -Aryl (Phenyl) | ~7.6 | ~7.9 | 7.3-7.5 (m, Phenyl-H) | Data for 2-amino-4-phenylthiazole.[2] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Substituent at C3 | C3 | C4 | C5 | Reference Compound |
| -NH₂ | ~168 | ~108 | ~139 | Data for 2-amino-4-phenylthiazole. |
| -Cl | - | - | - | Data not readily available.[1] |
| -Br | - | - | - | Data not readily available.[1] |
| -Aryl (Phenyl) | ~167 | ~107 | ~150 | Data for 2-amino-4-phenylthiazole. |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Substituent at C3 | Key Absorptions (Functional Group) | Reference Compound |
| -NH₂ | ~3400-3200 (N-H str), ~1630 (N-H bend) | General range for primary amines. |
| -Cl | ~800-600 (C-Cl str) | IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) has been reported, but direct comparison is difficult.[1] |
| -Br | ~600-500 (C-Br str) | General range for alkyl bromides. |
| -Aryl (Phenyl) | ~3100-3000 (Ar C-H str), ~1600, 1475 (C=C str) | General range for aromatic compounds. |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Substituent at C3 | Molecular Ion [M]⁺ | Key Fragmentation Patterns | Reference Compound |
| -NH₂ | 100 | Loss of HCN, CS | 2-aminothiazole |
| -Cl | 119/121 | Loss of Cl, HCN, CS | 2-chlorothiazole |
| -Br | 163/165 | Loss of Br, HCN, CS | 2-bromothiazole |
| -Aryl (Phenyl) | 160 | Loss of HCN, Ph-CN, CS | 2-phenylthiazole |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 3-substituted-1,2-thiazoles are crucial for reproducible research.
General Synthesis of 3-Amino-1,2-thiazoles
A common route to 3-amino-1,2-thiazoles involves the cyclization of appropriate precursors. For instance, the reaction of a β-ketonitrile with a source of sulfur and ammonia (B1221849) or an amine can yield the desired product.
Protocol 1: Synthesis of 3-Amino-1,2-thiazole Derivatives
-
Reaction Setup: A mixture of a suitable α,β-unsaturated nitrile (1.0 eq), elemental sulfur (1.1 eq), and a secondary amine (e.g., morpholine, 1.2 eq) in a solvent such as ethanol (B145695) is prepared in a round-bottom flask.
-
Reaction Condition: The mixture is heated to reflux for several hours and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.
-
Samples can be analyzed as a thin film on NaCl plates (for oils) or as KBr pellets (for solids).
-
Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of 3-substituted-1,2-thiazoles and a generalized signaling pathway where such compounds might act as inhibitors.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of 3-substituted-1,2-thiazoles.
Caption: Generalized kinase signaling pathway inhibited by a 3-substituted-1,2-thiazole derivative.
References
Comparative Bioactivity of N-Substituted-3-chloro-2-azetidinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various N-substituted-3-chloro-2-azetidinones. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.
The 2-azetidinone ring, a core component of many β-lactam antibiotics, is a versatile scaffold in medicinal chemistry. The introduction of a chloro group at the 3-position and various substituents at the N-1 position has led to a diverse library of compounds with a wide range of biological activities. This guide focuses on a comparative analysis of their antibacterial, anticancer, and anti-inflammatory properties.
Antibacterial Activity
N-substituted-3-chloro-2-azetidinones have been extensively studied for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. The bioactivity is significantly influenced by the nature of the N-substituent.
Quantitative Antibacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various N-substituted-3-chloro-2-azetidinones against different bacterial strains. Lower MIC values indicate higher antibacterial potency.
| N-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | 50 | [1] |
| 2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Bacillus subtilis | 100 | [1] |
| 2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Escherichia coli | 100 | [1] |
| 2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Pseudomonas aeruginosa | >100 | [1] |
| 2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | 100 | [1] |
| 2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Bacillus subtilis | >100 | [1] |
| 2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Escherichia coli | >100 | [1] |
| 2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Pseudomonas aeruginosa | >100 | [1] |
| 2-{2-[3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | Staphylococcus aureus | 125 | [2][3] |
| 2-{2-[3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | Bacillus subtilis | 250 | [2][3] |
| 2-{2-[3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | Escherichia coli | 250 | [2][3] |
| 2-{2-[3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | Pseudomonas aeruginosa | 250 | [2][3] |
| 2-{2-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | Staphylococcus aureus | 250 | [2][3] |
| 2-{2-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | Bacillus subtilis | 500 | [2][3] |
| 2-{2-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | Escherichia coli | 500 | [2][3] |
| 2-{2-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | Pseudomonas aeruginosa | 500 | [2][3] |
Anticancer Activity
Several N-substituted-3-chloro-2-azetidinones have demonstrated potent cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for different N-substituted-3-chloro-2-azetidinones against human cancer cell lines. Lower IC50 values represent greater anticancer activity.
| N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one | HeLa (Cervical Cancer) | 0.41 | [4] |
| 3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one | MDA-MB-231 (Breast Cancer) | 0.42 | [4] |
| 3-chloro-4-(3-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one | HeLa (Cervical Cancer) | 0.46 | [4] |
| 3-chloro-4-(3-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one | MDA-MB-231 (Breast Cancer) | 0.40 | [4] |
| 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.017 | [5] |
| 3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one | MCF-7 (Breast Cancer) | 0.031 | [5] |
| 3-chloro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.034 | [5] |
| 3-chloro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (Breast Cancer) | 0.0686 | [5] |
Signaling Pathway: Tubulin Polymerization Inhibition
Certain N-substituted-3-chloro-2-azetidinones function as antimitotic agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Caption: Inhibition of tubulin polymerization by N-substituted-3-chloro-2-azetidinones.
Anti-inflammatory Activity
The anti-inflammatory potential of N-substituted-3-chloro-2-azetidinones has been evaluated in vivo, primarily through the carrageenan-induced paw edema model. The mechanism is thought to involve the inhibition of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table shows the percentage inhibition of paw edema in rats for a series of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. A higher percentage indicates greater anti-inflammatory activity.
| N-Substituent | R-group at C4 | % Inhibition of Edema (after 3h) | Reference |
| 1-benzothiazol-2-yl | Phenyl | 45.3 | [6] |
| 1-benzothiazol-2-yl | 4-Chlorophenyl | 52.1 | [6] |
| 1-benzothiazol-2-yl | 4-Methylphenyl | 48.7 | [6] |
| 1-benzothiazol-2-yl | 4-Methoxyphenyl | 55.4 | [6] |
| 1-benzothiazol-2-yl | 4-Nitrophenyl | 42.6 | [6] |
| 1-benzothiazol-2-yl | 2-Hydroxyphenyl | 58.2 | [6] |
| 1-benzothiazol-2-yl | 3,4,5-Trimethoxyphenyl | 62.5 | [6] |
| 1-benzothiazol-2-yl | 2-Thienyl | 50.9 | [6] |
| 1-benzothiazol-2-yl | 2-Furyl | 47.8 | [6] |
| 1-benzothiazol-2-yl | 2-Pyridyl | 44.1 | [6] |
| Indomethacin (Standard) | - | 65.7 | [6] |
Signaling Pathway: Pro-inflammatory Cytokine Inhibition
Inflammation is a complex process mediated by pro-inflammatory cytokines such as TNF-α and IL-6. N-substituted-3-chloro-2-azetidinones may exert their anti-inflammatory effects by inhibiting the signaling pathways of these cytokines, thereby reducing the inflammatory response.
Caption: Potential mechanism of anti-inflammatory action via cytokine signaling inhibition.
Experimental Protocols
General Synthesis of N-Substituted-3-chloro-2-azetidinones
The synthesis of N-substituted-3-chloro-2-azetidinones is typically achieved through a [2+2] cycloaddition reaction (Staudinger synthesis) between a Schiff base (imine) and chloroacetyl chloride in the presence of a base like triethylamine (B128534) (TEA).[7][8]
Caption: General workflow for the synthesis of N-substituted-3-chloro-2-azetidinones.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: The N-substituted-3-chloro-2-azetidinone is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the N-substituted-3-chloro-2-azetidinone and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Grouping: Wistar rats are divided into control, standard (treated with a known anti-inflammatory drug like indomethacin), and test groups (treated with the N-substituted-3-chloro-2-azetidinone).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Unveiling the Antibacterial Potential of Benzisothiazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comprehensive validation of the antibacterial activity of benzisothiazole derivatives, offering an objective comparison with alternative compounds, supported by experimental data.
Benzisothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their structural versatility allows for modifications that can enhance their antibacterial efficacy against a range of both Gram-positive and Gram-negative bacteria. This guide synthesizes findings from multiple studies to present a clear comparison of their performance, detailed experimental methodologies, and insights into their mechanism of action.
Comparative Antibacterial Activity
The antibacterial efficacy of various benzisothiazole and structurally related benzothiazole (B30560) derivatives has been evaluated using the Minimum Inhibitory Concentration (MIC) as a key metric. A lower MIC value indicates greater potency. The following table summarizes the in vitro antibacterial activity of selected derivatives against common bacterial strains, with a comparison to standard antibiotics.
| Compound/Derivative | Target Bacterium | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Isatin-Benzothiazole Hybrid (41c) [1] | Escherichia coli | 3.1 | Ciprofloxacin | 12.5 |
| Pseudomonas aeruginosa | 6.2 | Ciprofloxacin | 12.5 | |
| Bacillus cereus | 12.5 | Ciprofloxacin | 12.5 | |
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 12.5 | |
| Sulfonamide-Benzothiazole Hybrid (66c) [1] | Pseudomonas aeruginosa | 3.1 - 6.2 | Chloramphenicol | Not specified |
| Staphylococcus aureus | 3.1 - 6.2 | Sulphamethoxazole | Not specified | |
| Escherichia coli | 3.1 - 6.2 | Sulphamethoxazole | Not specified | |
| Amino-Benzothiazole Schiff Base (46a/46b) [1] | Escherichia coli | 15.62 | Ciprofloxacin | 15.62 |
| Pseudomonas aeruginosa | 15.62 | Ciprofloxacin | 15.62 | |
| Thiazolidin-4-one Benzothiazole Hybrid (8a-d) [1] | Pseudomonas aeruginosa | 90 - 180 | Streptomycin | 50 - 100 |
| Escherichia coli | 90 - 180 | Ampicillin | 200 | |
| Amide-Benzothiazole Hybrid (A07) [2] | Staphylococcus aureus | 15.6 | Ciprofloxacin | Not specified |
| Escherichia coli | 7.81 | Ciprofloxacin | Not specified | |
| Salmonella typhi | 15.6 | Ciprofloxacin | Not specified | |
| Klebsiella pneumoniae | 3.91 | Ciprofloxacin | Not specified |
Experimental Protocols
The determination of antibacterial activity is crucial for the validation of new compounds. The following are detailed methodologies for two standard assays used in the cited studies.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5][6]
-
Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth, is prepared and sterilized. The benzisothiazole derivatives and reference antibiotics are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds and reference antibiotics are prepared in the broth to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar (B569324) Well Diffusion Method
This method is used to assess the susceptibility of bacteria to antimicrobial agents by measuring the zone of growth inhibition.[7][8][9]
-
Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is uniformly spread over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume of the benzisothiazole derivative solution at a known concentration is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the proposed mechanism of action of benzisothiazole derivatives, the following diagrams are provided.
Experimental workflow for assessing antibacterial activity.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
A Comparative Review of the Spasmolytic Activities of 3-Benzyl-1,2-Benzisothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with potent and selective spasmolytic activity is a continuous endeavor in medicinal chemistry. Within this context, derivatives of 3-benzyl-1,2-benzisothiazole have emerged as a promising class of compounds, demonstrating significant smooth muscle relaxant properties. These compounds are of particular interest due to their structural resemblance to benzylisoquinoline alkaloids, a well-known group of natural products with spasmolytic effects. This guide provides a comparative analysis of the spasmolytic activities of 3-benzyl-1,2-benzisothiazole derivatives, supported by available experimental data and a detailed examination of the underlying mechanisms and experimental protocols.
Overview of Spasmolytic Activity
Spasms, or involuntary contractions of smooth muscle, are a hallmark of various gastrointestinal, respiratory, and urogenital disorders. Spasmolytic drugs alleviate these symptoms by interfering with the physiological processes that lead to muscle contraction. The 3-benzyl-1,2-benzisothiazole scaffold has been shown to exhibit a dual mechanism of action, encompassing both antimuscarinic and direct muscle-relaxant (musculotropic) effects.[1]
Antimuscarinic activity involves the blockade of muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. Direct musculotropic activity , on the other hand, refers to a direct action on the smooth muscle cells, independent of receptor blockade, often involving the modulation of ion channels, such as calcium channels.[1]
Comparative Spasmolytic Data
A key derivative in this class, N,N-dimethyl-3-phenyl-3-(1,2-benzisothiazol-3-yl) propylamine (B44156) hydrochloride, has been a focal point of initial investigations.[1] While a comprehensive comparative study with a wide range of analogs and their corresponding quantitative data (e.g., IC50 or pA2 values) from a single, publicly accessible source is limited, the available information strongly supports the spasmolytic potential of this chemical family. The following table summarizes the known activities based on preliminary reports.
| Compound | Derivative Class | Spasmolytic Activity | Mechanism of Action |
| N,N-dimethyl-3-phenyl-3-(1,2-benzisothiazol-3-yl) propylamine hydrochloride | 3-Benzyl-1,2-benzisothiazole | Spasmolytic | Antimuscarinic and Direct Muscle-Relaxant[1] |
Further research is required to populate this table with a broader range of derivatives and their specific potencies.
Experimental Protocols
The evaluation of the spasmolytic activity of 3-benzyl-1,2-benzisothiazole derivatives has primarily been conducted using in vitro organ bath studies on isolated smooth muscle preparations, most notably the guinea pig ileum.[1] This classical pharmacological method allows for the direct assessment of a compound's effect on muscle contractility.
Isolated Guinea Pig Ileum Assay
This assay is a standard method for evaluating both antimuscarinic and direct musculotropic spasmolytic activity.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: Smooth muscle contractions are induced by spasmogens such as acetylcholine (for assessing antimuscarinic activity) or barium chloride (for assessing direct musculotropic activity).
-
Compound Administration: The 3-benzyl-1,2-benzisothiazole derivative is added to the organ bath at various concentrations.
-
Measurement of Relaxation: The inhibitory effect of the compound on the induced contractions is measured isotonically or isometrically using a force transducer.
-
Data Analysis: The concentration-response curves are plotted to determine the potency of the compound, typically expressed as the IC50 (the concentration required to inhibit the contraction by 50%) or the pA2 value (for competitive antagonists).
Signaling Pathways and Mechanisms of Action
The dual spasmolytic action of 3-benzyl-1,2-benzisothiazole derivatives suggests their interaction with multiple signaling pathways involved in smooth muscle contraction.
Antimuscarinic Pathway
The antimuscarinic action involves the competitive blockade of M3 muscarinic receptors on smooth muscle cells. This prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to contraction.
Direct Musculotropic Pathway (Calcium Channel Blockade)
The direct muscle-relaxant effect is likely mediated through the blockade of L-type voltage-gated calcium channels. Inhibition of calcium influx prevents the rise in intracellular calcium concentration that is essential for the activation of the contractile machinery.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and pharmacological evaluation of 3-benzyl-1,2-benzisothiazole derivatives for their spasmolytic activity.
Conclusion and Future Directions
The available evidence strongly suggests that 3-benzyl-1,2-benzisothiazole derivatives are a promising class of spasmolytic agents with a desirable dual mechanism of action. Their ability to act as both antimuscarinic and direct muscle relaxants could offer a broader spectrum of activity compared to single-target agents. However, to fully realize the therapeutic potential of this scaffold, further research is warranted.
Future studies should focus on:
-
Synthesis and screening of a larger library of derivatives to establish a comprehensive structure-activity relationship (SAR).
-
Detailed quantitative analysis to determine the potency and efficacy of new analogs.
-
Elucidation of the precise molecular targets within the direct musculotropic pathway.
-
In vivo studies to evaluate the efficacy and safety of the most promising candidates in relevant animal models.
By addressing these key areas, the scientific community can pave the way for the development of novel and effective treatments for a range of spasmodic conditions.
References
Comparative Toxicity Profile of Isothiazolinone Biocides: A Guide for Researchers
A detailed examination of the toxicological profiles of common isothiazolinone biocides, including Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT), reveals distinct differences in their potential hazards. This guide provides a comparative analysis of their toxicity, supported by experimental data, to inform researchers, scientists, and drug development professionals in their assessments.
Isothiazolinones are a class of heterocyclic organic compounds widely employed as preservatives and antimicrobial agents in a variety of industrial and consumer products due to their potent biocidal activity.[1][2] However, concerns regarding their potential for adverse health effects, particularly skin sensitization, have led to regulatory scrutiny and a need for a thorough understanding of their individual toxicity profiles.[1][2] This guide synthesizes available toxicological data to facilitate a comparative assessment.
Quantitative Toxicity Data Comparison
The following table summarizes the acute toxicity, skin sensitization potential, and aquatic toxicity of four commonly used isothiazolinone biocides. Data has been compiled from various sources and should be interpreted in the context of the specified test conditions.
| Toxicity Endpoint | Methylisothiazolinone (MIT) | Chloromethylisothiazolinone (CMIT) | Benzisothiazolinone (BIT) | Octylisothiazolinone (OIT) |
| Acute Oral Toxicity (LD50, rat) | 105.7 - 274.6 mg/kg[3][4] | ~66 mg/kg (as part of CMIT/MIT mixture)[5] | 670 - 1050 mg/kg[6][7] | 125 - 324 mg/kg[8] |
| Acute Dermal Toxicity (LD50, rat) | 242 - >2000 mg/kg[3][9] | 87.12 mg/kg (rabbit, as part of CMIT/MIT mixture)[5] | >2000 mg/kg[7] | 311 mg/kg[10] |
| Acute Inhalation Toxicity (LC50, rat, 4h) | 0.11 - 0.35 mg/L[3][11] | ~0.171 mg/L (as part of CMIT/MIT mixture)[5] | No data available[12] | 0.27 - 0.58 mg/L[8][13] |
| Skin Sensitization Potential (LLNA, EC3 Value) | 0.4% (Strong sensitizer)[14][15] | 0.0049% - 0.048% (Extreme sensitizer (B1316253), as part of CMIT/MIT mixture)[4] | 2.3% (Moderate sensitizer)[16][17] | Data not consistently available, classified as a sensitizer.[8] |
| Eye Irritation | Corrosive[18] | Corrosive (as part of CMIT/MIT mixture) | Causes serious eye damage[6] | Causes severe eye damage[8] |
| Aquatic Toxicity - Algae (72h EC50) | 0.18 - 0.24 mg/L[19] | Data varies with mixture ratios | 0.067 - 0.11 mg/L[19][20] | Data not consistently available |
| Aquatic Toxicity - Daphnia (48h EC50) | ~1.5 mg/L[19] | Data varies with mixture ratios | 2.94 mg/L[20] | Data not consistently available |
| Aquatic Toxicity - Fish (96h LC50) | 6 - 12.4 mg/L[19] | Data varies with mixture ratios | 1.3 - 2.18 mg/L[19][20] | Data not consistently available |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized studies conducted according to internationally recognized guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). A summary of the key experimental methodologies is provided below.
Acute Toxicity Testing:
-
Oral (OECD 420, 423, 425): These guidelines describe methods for determining the acute oral toxicity of a substance.[21][22][23] Typically, the test substance is administered by gavage to fasted rodents at various dose levels. Observations for mortality and clinical signs of toxicity are conducted for at least 14 days. The LD50 (median lethal dose) is then calculated.[21][22][23]
-
Dermal (OECD 402): This test evaluates the toxicity following a single, 24-hour dermal application of the test substance to the shaved skin of animals, usually rats or rabbits.[7][24][25] The skin is observed for local reactions, and the animals are monitored for systemic toxicity and mortality over a 14-day period to determine the dermal LD50.[7][24][25]
-
Inhalation (OECD 403): This guideline is used to assess the toxicity of a substance when inhaled.[1][26][27][28] Animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).[1][26][27][28] Post-exposure, animals are observed for at least 14 days for signs of toxicity and mortality to determine the LC50 (median lethal concentration).[1][26][27][28]
Skin Sensitization Testing (OECD 429 - Local Lymph Node Assay, LLNA): The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[2][9][12][23][29] The test involves the topical application of the test substance to the dorsum of the ears of mice for three consecutive days.[12][29][30] On day six, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of radio-labeled thymidine.[12][23] A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control. The EC3 value, which is the estimated concentration of the chemical required to produce a stimulation index of 3, is used as a measure of sensitizing potency.[3][31][32]
Eye Irritation/Corrosion Testing (OECD 405): This test is designed to evaluate the potential of a substance to cause irritation or corrosion to the eye.[1][33][34][35] A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][33][34][35] The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals for up to 21 days.[1][33][34][35]
Aquatic Toxicity Testing:
-
Alga, Growth Inhibition Test (OECD 201): This test assesses the effects of a substance on the growth of freshwater algae.[7][11][25][33][36] Cultures of algae are exposed to a range of concentrations of the test substance over 72 hours.[7][11] The inhibition of growth is measured by changes in cell density, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.[7][11]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity of a substance to Daphnia magna (water fleas).[2][18][34][35][37] Young daphnids are exposed to various concentrations of the test substance for 48 hours.[2][18][34][35][37] The endpoint is immobilization, and the EC50 (the concentration causing immobilization in 50% of the daphnids) is determined.[2][18][34][35][37]
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a population of fish (LC50) over a 96-hour exposure period.[6][21][22][38] Fish are exposed to a series of concentrations of the test substance, and mortality is recorded at regular intervals.[6][21][22][38]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the toxicological assessment of isothiazolinone biocides.
References
- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 2. oecd.org [oecd.org]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. Influence of application vehicle on skin sensitization to methylchloroisothiazolinone/methylisothiazolinone: an analysis using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-n-Octyl-4-isothiazolin-3-one | C11H19NOS | CID 33528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 7. eurofins.com.au [eurofins.com.au]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. oecd.org [oecd.org]
- 10. aeb-group.com [aeb-group.com]
- 11. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. cpachem.com [cpachem.com]
- 14. researchgate.net [researchgate.net]
- 15. ecetoc.org [ecetoc.org]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. ec.europa.eu [ec.europa.eu]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. Quantitative assessment of sensitizing potency using a dose–response adaptation of GARDskin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 22. oecd.org [oecd.org]
- 23. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 24. oecd.org [oecd.org]
- 25. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 26. eurolab.net [eurolab.net]
- 27. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 28. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. ftp.cdc.gov [ftp.cdc.gov]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 33. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 34. biotecnologiebt.it [biotecnologiebt.it]
- 35. catalog.labcorp.com [catalog.labcorp.com]
- 36. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 37. biotecnologiebt.it [biotecnologiebt.it]
- 38. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
A Comparative Guide to the Crystal Structure Analysis of Novel Benzo[d]isothiazol-3(2H)-ones
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of novel bioactive compounds is paramount. Benzo[d]isothiazol-3(2H)-ones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the crystal structures of novel derivatives, alternative analytical techniques, and detailed experimental protocols.
Comparison of Novel Benzo[d]isothiazol-3(2H)-one Derivatives
The precise arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into the structure-activity relationships of novel compounds. Below is a comparison of the crystallographic data for two recently synthesized benzo[d]isothiazol-3(2H)-one derivatives, showcasing the variations in their crystal systems and unit cell parameters.
Data Presentation
| Parameter | 2-(2-hydroxyethyl)benzo[d]isothiazol-3(2H)-one | 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl 2-methoxybenzoate |
| Chemical Formula | C₉H₉NO₂S | C₁₇H₁₅NO₄S |
| Formula Weight | 195.24 | 329.36 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 10.552(3) | 8.028(2) |
| b (Å) | 7.849(2) | 9.300(2) |
| c (Å) | 10.765(4) | 10.430(3) |
| α (°) | 90 | 98.15(3) |
| β (°) | 103.128(4) | 109.58(3) |
| γ (°) | 90 | 95.85(3) |
| Volume (ų) | 868.3(5) | 752.1(3) |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.493 | 1.454 |
Experimental vs. Computational Analysis: A Comparative Overview
While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, computational methods like Density Functional Theory (DFT) offer a powerful complementary approach.
Single-Crystal X-ray Diffraction provides a precise, empirical measurement of the electron density in a crystal, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. This experimental technique is unparalleled in its accuracy for determining the three-dimensional structure of a molecule as it exists in a crystal.
Density Functional Theory (DFT) , on the other hand, is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can predict molecular geometries, vibrational frequencies, and other electronic properties in the gas phase or in solution. This method is particularly useful for:
-
Predicting structures of compounds that are difficult to crystallize.
-
Investigating reaction mechanisms and transition states.
-
Correlating electronic properties with observed biological activity.
The comparison between experimental X-ray data and DFT-calculated structures can validate the theoretical models and provide deeper insights into the electronic behavior of the molecule.
Experimental Protocols
Synthesis of 2-(2-hydroxyethyl)benzo[d]isothiazol-3(2H)-one
This protocol is a representative example for the synthesis of 2-substituted benzo[d]isothiazol-3(2H)-ones.
Materials:
-
Benzo[d]isothiazol-3(2H)-one
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
A mixture of benzo[d]isothiazol-3(2H)-one (10 mmol), 2-bromoethanol (12 mmol), and K₂CO₃ (15 mmol) in DMF (50 mL) is stirred at room temperature for 12 hours.
-
The reaction mixture is then poured into ice water (200 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water).
Single-Crystal X-ray Diffraction Analysis
1. Crystal Mounting:
-
A suitable single crystal is selected under a polarizing microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the diffraction spots.
-
Corrections for Lorentz and polarization effects, as well as absorption, are applied to the data.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.
-
Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
Below is a diagram illustrating the logical flow of the experimental process from synthesis to final crystal structure analysis.
Caption: Workflow from synthesis to crystal structure determination.
comparing synthesis methods of 3-chloro-1,2-benzisothiazole compounds
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic compounds is paramount. 3-Chloro-1,2-benzisothiazole is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic methods for its preparation, offering insights into their respective advantages and procedural details.
Method 1: Chlorination of 1,2-Benzisothiazol-3(2H)-one
This widely utilized method involves the conversion of the readily available 1,2-benzisothiazol-3(2H)-one to the desired 3-chloro derivative using a chlorinating agent such as thionyl chloride.
Experimental Protocol:
A detailed experimental procedure for this method is as follows:
To a 1-liter four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of N,N-dimethylformamide (DMF), and 100.0 g of chlorobenzene (B131634) are added sequentially. The mixture is stirred and the temperature is maintained between 70°C and 80°C. Subsequently, 71.4 g (0.6 mol) of thionyl chloride (SOCl₂) is slowly added dropwise over 1 hour. After the addition is complete, the reaction mixture is maintained at the same temperature and stirred for an additional 8 hours. Upon completion, the solvent and any unreacted thionyl chloride are removed by concentration under reduced pressure. The resulting crude product is then purified by vacuum distillation at 128°C and 0.93 kPa to yield the final product.[1]
Method 2: Direct Chlorination of 1,2-Benzisothiazole (B1215175)
An alternative approach involves the direct chlorination of the parent 1,2-benzisothiazole ring system using elemental chlorine. This method is described in the patent literature and offers a different synthetic strategy.
Experimental Protocol:
The general procedure for this type of reaction involves dissolving the starting 1,2-benzisothiazole derivative in a suitable organic acid, such as glacial acetic acid.[2] Elemental chlorine is then introduced into the solution over a period of time, typically ranging from 10 to 60 minutes, while maintaining the reaction temperature between 20°C and 100°C, with a preference for 50°C to 80°C.[2] The product may precipitate from the reaction mixture and can be isolated by filtration. For instance, in the synthesis of a related compound, 3,4-dichloro-1,2-benzisothiazole, 170 parts of 4-chloro-1,2-benzisothiazole were dissolved in 300 parts of glacial acetic acid, and 75 parts of chlorine were passed through the solution at 50°C for 30 minutes, resulting in a 90% yield of the product.[2]
Comparative Data
The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their performance.
| Parameter | Method 1: Chlorination of 1,2-Benzisothiazol-3(2H)-one | Method 2: Direct Chlorination of 1,2-Benzisothiazole (data for a related product) |
| Starting Material | 1,2-Benzisothiazol-3(2H)-one | 1,2-Benzisothiazole (or a substituted derivative) |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Phosgene | Elemental Chlorine (Cl₂) |
| Solvent | Chlorobenzene | Glacial Acetic Acid |
| Catalyst/Additive | N,N-Dimethylformamide (DMF) or 1,3-Dimethylimidazolidinone | Not explicitly mentioned for the mono-chloro product |
| Reaction Temperature | 70-80°C[1] | 50-80°C[2] |
| Reaction Time | 9 hours (1 hour addition + 8 hours reaction)[1] | 30 minutes (for a related product)[2] |
| Reported Yield | 90%[1] - 92.7%[1] | 90% (for 3,4-dichloro-1,2-benzisothiazole)[2] |
| Purity of Product | 99.4%[1] | Not specified for the mono-chloro product |
Synthesis Methods Comparison Workflow
The following diagram illustrates the logical flow for comparing the two synthetic pathways to this compound.
Caption: Comparative workflow of two synthetic routes.
References
A Comparative Guide to the Antioxidant Properties of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antioxidant properties of benzothiazole (B30560) derivatives, offering a comparative analysis of their efficacy through experimental data. Benzothiazole, a heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their potential to combat oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] This document summarizes quantitative data, details experimental protocols for key antioxidant assays, and visualizes relevant pathways to aid in research and drug development.
Comparative Antioxidant Activity: Data Summary
The antioxidant capacity of benzothiazole derivatives is commonly assessed using various in vitro assays, with the most prevalent being the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[1] The results are frequently expressed as IC50 values, which denote the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity.[1]
The following tables summarize the antioxidant activities of several benzothiazole derivatives from various studies, compared with standard antioxidants.
Disclaimer: The data presented below is collated from different studies. Direct comparison of IC50 values between different tables may be limited due to variations in experimental protocols and conditions. Please refer to the cited sources for specific experimental details.
Table 1: DPPH Radical Scavenging Activity of Benzothiazole Derivatives
| Compound | Substituent | IC50 (µM) | Reference |
| 5e | 6-(5-Bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one | 32.55 | |
| Ascorbic Acid (Standard) | - | 13.12 | |
| BHT (Standard) | - | 36.81 |
Table 2: DPPH and ABTS Radical Scavenging Activity of Amidino Substituted Benzothiazole Derivatives
| Compound Number | Substituent on Phenyl Ring | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 3 | 2-hydroxy | >250 | 18.3 ± 0.9 | [2] |
| 4 | 4-hydroxy | 178.4 ± 8.1 | 10.1 ± 0.5 | [2] |
| 5 | 2,4-dihydroxy | 45.1 ± 2.3 | 6.8 ± 0.3 | [2] |
| 6 | 3,4,5-trihydroxy | 29.7 ± 1.5 | 4.2 ± 0.2 | [2] |
| Ascorbic Acid (Standard) | - | 25.3 ± 1.3 | 8.7 ± 0.4 | [2] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[1]
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).[1]
-
Various concentrations of the test benzothiazole derivatives and a standard antioxidant (e.g., Ascorbic Acid) are prepared.[1]
-
A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.[1]
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[1]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[1]
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.[1]
-
Various concentrations of the test benzothiazole derivatives and a standard antioxidant (e.g., Trolox) are prepared.[1]
-
A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.[1]
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[1]
-
The absorbance is measured at 734 nm.[1]
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.[1]
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as IC50 values.[1]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[1]
Procedure:
-
The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1 v/v/v).[1]
-
The FRAP reagent is warmed to 37°C before use.[1]
-
A specific volume of the test sample is added to a larger volume of the FRAP reagent.[1]
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.[1]
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents.[1]
Visualizing Methodologies and Pathways
The following diagrams illustrate the general workflows for the described antioxidant assays and a key signaling pathway potentially involved in the indirect antioxidant effects of benzothiazole derivatives.
References
Unveiling the Anti-Bacterial Potential of 1,2-Benzisothiazol-3(2H)-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-bacterial activity of various 1,2-benzisothiazol-3(2H)-one (BIT) derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their efficacy against a range of bacterial strains.
1,2-Benzisothiazol-3(2H)-one and its derivatives are a class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties.[1] These compounds are utilized as biocides in various industrial and consumer products.[1] The core structure of BIT has been a scaffold for the synthesis of numerous derivatives with the aim of enhancing their anti-bacterial potency and spectrum of activity. This guide summarizes the anti-bacterial performance of selected BIT derivatives, details the experimental methodologies used for their evaluation, and provides a visual representation of their mechanism of action.
Comparative Anti-Bacterial Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives
The anti-bacterial efficacy of 1,2-benzisothiazol-3(2H)-one derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of BIT derivatives against various Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher anti-bacterial potency.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-Alkyl Morpholine Derivative (M-6) | Staphylococcus aureus ATCC 25923 | 15.6 | [2] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.6 | [2] | |
| N-Alkyl Morpholine Derivative (M-7) | Staphylococcus aureus ATCC 25923 | 3.9 | [2] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.6 | [2] | |
| N-Alkyl Morpholine Derivative (M-8) | Staphylococcus aureus ATCC 25923 | 3.9 | [2] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 3.9 | [2] | |
| N-Alkyl Morpholine Derivative (M-9) | Staphylococcus aureus ATCC 25923 | 62.5 | [2] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 62.5 | [2] | |
| 1,2-Benzothiazine Derivative (Compound 31) | Bacillus subtilis | 25-600 | [3] |
| Staphylococcus aureus | 100-500 | [3] | |
| 1,2-Benzothiazine Derivative (Compound 33) | Bacillus subtilis | 25-600 | [3] |
| Staphylococcus aureus | 100-500 | [3] | |
| 1,2-Benzothiazine Derivative (Compound 38) | Bacillus subtilis | 25-600 | [3] |
| Staphylococcus aureus | 100-500 | [3] | |
| 1,2-Benzisothiazol-3-amine Derivative | Escherichia coli | - | [1] |
| Pseudomonas aeruginosa | - | [1] | |
| Bacillus subtilis | - | [1] | |
| Staphylococcus aureus | - | [1] | |
| N-Arylalkanoic and N-Aryloxyalkanoic Acid Derivatives | Gram-positive bacteria | Potency 10-20 times higher than 1,2-benzisothiazolin-3-one | [4] |
| N-Alkoxybenzyl, N-Aryl, and N-Alkoxyphenyl Derivatives | Bacillus subtilis | Active | [5] |
| Staphylococcus aureus | Active | [5] |
Note: A dash (-) indicates that the study confirmed efficacy but did not provide a specific MIC value in the abstract.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-bacterial activity of 1,2-benzisothiazol-3(2H)-one derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the 1,2-benzisothiazol-3(2H)-one derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
96-Well Microtiter Plates: Use sterile 96-well plates for the assay.
2. Assay Procedure:
-
Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Perform serial two-fold dilutions of the stock solutions of the test compounds in the wells to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar (B569324) Well Diffusion Method
This method is used to assess the anti-bacterial activity of a compound by measuring the zone of growth inhibition on an agar plate.
1. Preparation of Materials:
-
Test Compounds: Prepare solutions of the 1,2-benzisothiazol-3(2H)-one derivatives at known concentrations.
-
Bacterial Strains: Prepare a standardized inoculum of the test bacteria (0.5 McFarland standard).
-
Agar Plates: Use sterile Mueller-Hinton Agar plates.
2. Assay Procedure:
-
Inoculation: Evenly spread the standardized bacterial suspension over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Compounds: Add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells. A well with the solvent used to dissolve the compounds serves as a negative control, and a well with a known antibiotic serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater anti-bacterial activity.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanism of action of 1,2-benzisothiazol-3(2H)-one derivatives and a typical experimental workflow.
Caption: Proposed mechanism of action of 1,2-benzisothiazol-3(2H)-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts in benzothiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole (B30560) moiety is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and unique photophysical properties.[1][2] The efficient synthesis of 2-substituted benzothiazoles, a common structural motif, is therefore of critical importance. This guide provides a comparative overview of various catalytic systems employed in the synthesis of benzothiazoles, primarily focusing on the condensation reaction between 2-aminothiophenol (B119425) and aldehydes. The data presented herein is intended to assist researchers in selecting the most appropriate catalytic system for their specific synthetic needs, considering factors such as yield, reaction time, and environmental impact.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly influences the efficiency and outcome of benzothiazole synthesis. A wide array of catalysts, ranging from transition metals to metal-free reagents and green alternatives, have been explored. The following table summarizes the performance of selected catalytic systems, offering a clear comparison of their efficacy under various reaction conditions.
| Catalyst | Reactants | Solvent | Temperature (°C) / Conditions | Time | Yield (%) | Reference |
| Metal Catalysts | ||||||
| Pd/C | o-iodothiobenzanilide derivatives | - | Room Temperature | - | High | [3][4] |
| Copper | 1-iodo-2-nitroarenes, sodium sulfide, aldehyde | - | - | - | Good | [3] |
| ZnO-beta Zeolite | 2-aminothiophenol, aldehyde | Ethanol (B145695) | Reflux | - | Excellent | [1] |
| Samarium triflate | o-amino(thio)phenols, aldehydes | Aqueous medium | Mild | - | - | [3] |
| Cu(0)–Fe₃O₄@SiO₂/NH₂cel | 2-iodoaniline, aryl/hetaryl aldehydes, thiourea | Water | - | - | - | [5] |
| Ag₂O | 2-aminothiophenol, aldehydes | - | Microwave irradiation | 4 - 8 min | 92 - 98% | [6] |
| Metal-Free Catalysts | ||||||
| Iodine | o-amino thiophenol, benzoic acid derivatives | Solvent-free | - | 10 min | Good | [4] |
| DDQ | o-halobenzothiaoureas | - | Room Temperature | - | - | [3] |
| Green Chemistry Approaches | ||||||
| H₂O₂/HCl | 2-aminothiophenol, aldehydes | Ethanol | Room Temperature | 1 h | 85 - 94% | [7][8] |
| Ultrasound | 2-aminothiophenol, benzaldehyde (B42025) | Solvent- and catalyst-free | Room Temperature | 20 min | 65 - 83% | [9] |
| Microwave | 2-aminothiophenol, aldehyde | Ethanol | 100 °C | 6 min | 94% | [10] |
| Laccase | 2-aminothiophenol, aryl-aldehydes | - | Room Temperature | - | Good to Excellent | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key catalytic systems.
General Procedure for ZnO-beta Zeolite Catalyzed Synthesis[1]
A mixture of 2-aminothiophenol (1 mmol), an appropriate aldehyde (1 mmol), and ZnO-beta Zeolite catalyst is refluxed in ethanol. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is separated by filtration. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford the desired 2-substituted benzothiazole. The reusability of the ZnO-beta Zeolite catalyst is a key advantage of this eco-friendly method.[1]
Protocol for H₂O₂/HCl Catalyzed Synthesis[8][12]
In a round-bottom flask, 2-aminothiophenol (1 mmol) and an aldehyde (1 mmol) are dissolved in ethanol at room temperature. To this solution, a mixture of H₂O₂ and HCl is added dropwise. The reaction is stirred for 1 hour, with the progress monitored by TLC. After the reaction is complete, the mixture is worked up by pouring it into water and extracting with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The crude product is then purified by column chromatography to yield the pure 2-substituted benzothiazole. This method offers a cost-effective and efficient synthesis under mild conditions.[7][11]
Ultrasound-Assisted Solvent- and Catalyst-Free Synthesis[10]
A mixture of 2-aminothiophenol and a substituted benzaldehyde is subjected to ultrasonic irradiation using an ultrasonic probe for approximately 20 minutes at room temperature in the absence of any solvent or catalyst. The reaction progress is monitored by TLC. Upon completion, the product is typically purified by recrystallization. This method stands out for its simplicity, rapid reaction times, and adherence to the principles of green chemistry.[9]
Visualizing the Workflow
A generalized workflow for the synthesis and analysis of benzothiazoles using different catalysts is depicted below. This diagram illustrates the key steps from reactant selection to final product characterization, providing a logical framework for experimental design.
Caption: Generalized workflow for catalyzed benzothiazole synthesis.
Signaling Pathways and Logical Relationships in Catalyst Selection
The choice of a catalytic system is often guided by a set of logical considerations aimed at optimizing the synthesis for a specific target molecule and desired experimental conditions. The following diagram illustrates the decision-making process.
Caption: Decision tree for catalyst selection in benzothiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-1,2-benzisothiazole: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research integrity and regulatory compliance. This document provides essential guidance on the proper disposal procedures for 3-Chloro-1,2-benzisothiazole, a compound commonly used in various industrial and research applications. Adherence to these protocols will minimize risks to personnel and the environment.
This compound is classified as a hazardous substance, exhibiting properties of skin and eye irritation, potential respiratory irritation, and toxicity to aquatic life.[1][2] Therefore, its disposal requires stringent adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Key Safety and Disposal Information
The following table summarizes critical information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. If ventilation is inadequate, use respiratory protection. | [3][4] |
| Waste Classification | Hazardous Waste, specifically as a chlorinated organic compound. | [5][6] |
| Primary Disposal Method | Dispose of contents and container through a licensed hazardous-waste disposal contractor or collection site. | [3][4] |
| Environmental Precautions | Avoid release to the environment. Prevent entry into drains, soil, and surface water. | [7][8][9] |
| Containerization | Collect waste in suitable, tightly sealed, and clearly labeled containers. | [4][5] |
| Accidental Spills | For small spills, absorb with an inert material (e.g., sand, sawdust) and place in a suitable container for disposal. For large spills, dike the area and contact environmental health and safety personnel. | [3] |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound from the laboratory setting.
Detailed Disposal Protocol
-
Segregation and Collection : Isolate waste containing this compound from other waste streams. Collect it in a dedicated, properly labeled, and sealed container.[4][5] As a chlorinated organic compound, it should be kept separate from non-halogenated solvent waste to avoid complicating the disposal process and increasing costs.[6][10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.[3][4]
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][4] Ensure the container is tightly closed to prevent the release of vapors.[5]
-
Engage a Professional Disposal Service : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] These companies are equipped to manage and transport hazardous chemicals in accordance with regulatory requirements. High-temperature incineration is a common and effective method for the destruction of chlorinated organic residues.[11]
-
Documentation : Maintain accurate records of the waste generated, including its composition and quantity. When the waste is collected, ensure that all required documentation, such as a hazardous waste manifest, is completed and signed.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
- 1. This compound | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. knauf.com [knauf.com]
- 8. chemos.de [chemos.de]
- 9. media.easycomposites.eu [media.easycomposites.eu]
- 10. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 11. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 3-Chloro-1,2-benzisothiazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-1,2-benzisothiazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Area of Protection | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended for handling isothiazolinones.[2] Given the lack of specific breakthrough time data for this compound, it is advised to use gloves with a thickness of at least 0.5 mm and to change them immediately after any suspected contact or after a maximum of 4 hours of use. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Safety goggles and face shield | Wear tightly sealed safety goggles to protect against splashes. In situations where there is a higher risk of splashing, a full-face shield should be worn in addition to safety goggles. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the lab coat is fully buttoned. For tasks with a higher potential for splashes, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area. Respirator may be required. | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3][4] If work outside of a fume hood is unavoidable or if aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step workflow should be followed:
Step 1: Preparation and Pre-Handling Check
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
-
Review the Safety Data Sheet (SDS) for this compound before beginning work.
Step 2: Handling the Chemical
-
Don all required PPE as specified in Table 1.
-
Conduct all weighing and transferring of the chemical within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid chemical. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling Procedures
-
Securely close the container of this compound.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Properly dispose of any contaminated disposable materials (e.g., weighing paper, pipette tips) in the designated hazardous waste container.
Step 4: Doffing PPE
-
Remove PPE in the correct order to avoid cross-contamination:
-
Gloves (peel off away from the body).
-
Face shield and/or goggles.
-
Lab coat.
-
Respirator (if used).
-
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.
Step 1: Waste Segregation
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., absorbent pads from a spill, contaminated labware) in a designated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste streams.[5]
Step 2: Container Management
-
Use only chemically compatible and properly sealed containers for waste collection.
-
Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
Step 3: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. For small spills, use an absorbent material to contain the spill, then collect it into a designated hazardous waste container while wearing appropriate PPE. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Safe Handling and Disposal Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
